1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399957 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876317-19-0 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-oxoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid from hydroxyproline
Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry, from readily available L-hydroxyproline. The synthesis involves a two-step process: the protection of the amino group of hydroxyproline with a tert-butoxycarbonyl (Boc) group, followed by the oxidation of the secondary alcohol to a ketone. This document details various established protocols for both steps, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental procedures for the most common and effective methods, including Boc protection and subsequent oxidation via Dess-Martin periodinane, Swern, and Jones oxidation. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as N-Boc-4-oxo-L-proline, is a valuable chiral intermediate in the synthesis of a wide range of pharmacologically active compounds. Its rigid, stereochemically defined structure makes it an ideal scaffold for the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The synthesis from L-hydroxyproline, a naturally occurring and inexpensive amino acid, provides an efficient and cost-effective route to this important molecule.
This guide outlines the two primary stages of the synthesis:
-
Step 1: N-Boc Protection of Hydroxyproline: The protection of the secondary amine of hydroxyproline with a tert-butoxycarbonyl (Boc) group is the initial and crucial step. This is typically achieved using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
-
Step 2: Oxidation of N-Boc-hydroxyproline: The secondary alcohol of N-Boc-hydroxyproline is then oxidized to the corresponding ketone. Several methods are available for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity. This guide will focus on three widely used methods: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and Jones oxidation.
Overall Synthesis Pathway
The synthesis of this compound from L-hydroxyproline is a straightforward two-step process. The general reaction scheme is depicted below.
Figure 1: Overall synthesis pathway.
Data Presentation
Quantitative Data for N-Boc Protection of Hydroxyproline
| Method Reference | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Patent CN112194606A[1] | DMAP/Et₃N | Dichloromethane | Overnight | 20-30 | 82.0 | 98.8 |
| Organic Syntheses[2] | Triethylamine | Dichloromethane | 1 | Room Temp. | High (not specified) | N/A |
| RSC Publication[3] | Triethylamine | Dichloromethane | 2.5 | Room Temp. | High (not specified) | N/A |
Quantitative Data for Oxidation of N-Boc-hydroxyproline
| Oxidation Method | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Dess-Martin Periodinane | Dess-Martin Periodinane (DMP) | Dichloromethane | 40 min | Room Temp. | 97[4] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | - | -78 to Room Temp. | 69[4] |
| Jones Oxidation | CrO₃, H₂SO₄ | Acetone | ~20 min | <35 | High (not specified)[5] |
Experimental Protocols
Step 1: Synthesis of 1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
This protocol is adapted from patent literature and offers high yield and purity.[1]
Materials:
-
4-Hydroxy-L-proline
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a 2 L reaction bottle, add 131 g of 4-hydroxy-L-proline, 850 mL of dichloromethane, and 12.2 g of DMAP.
-
Stir the mixture for 15 minutes at room temperature.
-
Slowly add 240 g of (Boc)₂O dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below 30 °C.
-
After the addition is complete, continue stirring the mixture at 20-30 °C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, add 500 g of water to the reaction solution and stir for 1 hour at 20-30 °C.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the product as a white solid.
Expected Yield: Approximately 189.4 g (82.0%) with a purity of 98.8%.[1]
Step 2: Oxidation of N-Boc-hydroxyproline
This method is known for its mild reaction conditions and high yields.[4]
Materials:
-
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of Dess-Martin periodinane (4.0 g, 8.4 mmol) in 15 mL of dichloromethane, add a solution of N-Boc-hydroxyproline (2.0 g, 6.26 mmol) in 10 mL of dichloromethane.
-
A white precipitate will appear within 5 minutes.
-
Stir the heterogeneous reaction mixture for 40 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and work up as per standard procedures for DMP oxidations (e.g., by adding a solution of sodium thiosulfate).
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 97%.[4]
The Swern oxidation is another mild method that avoids the use of heavy metals.[4][6][7]
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C.
-
Slowly add a solution of DMSO (2 equivalents) in DCM to the cooled oxalyl chloride solution.
-
After stirring for 5 minutes, add a solution of N-Boc-hydroxyproline (1 equivalent) in DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add triethylamine or DIPEA (5 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and perform an aqueous work-up.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Yield: 69%.[4]
The Jones oxidation is a classical method using a strong oxidizing agent.[5][8]
Materials:
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
1-(Tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (N-Boc-hydroxyproline)
-
Isopropanol (for quenching)
Procedure:
-
Prepare the Jones reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add water.
-
Dissolve N-Boc-hydroxyproline in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the solution of N-Boc-hydroxyproline, maintaining the temperature below 35 °C.
-
Continue the addition until the orange color of the reagent persists for about 20 minutes.
-
Quench the excess oxidant by adding isopropanol until the orange color disappears.
-
Decant the solution from the green chromium salts.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Expected Yield: High, though the exact yield for this specific substrate is not detailed in the provided search results.[5]
Experimental Workflow and Signaling Pathways
Experimental Workflow for Synthesis
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target molecule.
Figure 2: General experimental workflow.
Characterization Data
The final product, this compound, can be characterized by various spectroscopic methods.
-
Molecular Formula: C₁₀H₁₅NO₅[9]
-
Molecular Weight: 229.23 g/mol [9]
-
Appearance: Typically a white solid.
-
NMR Spectroscopy (¹H and ¹³C): The spectra would confirm the presence of the Boc group (characteristic singlet around 1.4 ppm in ¹H NMR), the pyrrolidine ring protons, and the carbonyl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O groups of the ketone and the carboxylic acid, as well as the carbamate of the Boc group.
Conclusion
The synthesis of this compound from L-hydroxyproline is a well-established and efficient process. The initial N-Boc protection proceeds in high yield, and several reliable methods are available for the subsequent oxidation step. The choice of oxidation method will depend on factors such as desired yield, reaction scale, and tolerance of the substrate to different reaction conditions. The Dess-Martin periodinane oxidation offers a mild and high-yielding route, while the Swern oxidation provides a metal-free alternative. The Jones oxidation, although using a toxic chromium reagent, is a cost-effective option for large-scale synthesis. This guide provides the necessary information for researchers to select and perform the most suitable synthetic route for their specific needs.
References
- 1. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of N-Boc-4-oxo-L-proline
An In-depth Technical Guide to N-Boc-4-oxo-L-proline
Introduction
N-Boc-4-oxo-L-proline is a synthetically versatile chiral building block of significant interest to researchers, scientists, and professionals in drug development. As a derivative of the amino acid L-proline, it incorporates a ketone functional group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] This unique combination of features makes it a strategically important intermediate for creating complex, enantiomerically pure compounds.[1] Its rigid pyrrolidine ring and reactive keto group serve as a valuable scaffold for synthesizing a wide range of bioactive molecules, including enzyme inhibitors and peptide mimetics.[1][2] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its applications in modern organic synthesis and pharmaceutical research.
Physicochemical and Computational Properties
The fundamental properties of N-Boc-4-oxo-L-proline are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
Table 1: General and Physical Properties
| Property | Value |
| CAS Number | 84348-37-8[3][4][5] |
| Molecular Formula | C₁₀H₁₅NO₅[3][4][5] |
| Molecular Weight | 229.23 g/mol [3][4][5] |
| Appearance | White to off-white crystalline solid/powder[5][6] |
| Melting Point | 157-163°C (decomposes)[4][6] |
| Optical Activity | [α]20/D +18° to +23° (c=0.5 in acetone)[6] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water[7]; Insoluble in water[8] |
| Purity | ≥97% to >98% (by HPLC or Titration)[3][5][6] |
| Storage | 0-8°C, sealed, away from moisture[3][5] |
Table 2: Chemical Identifiers and Computational Data
| Identifier/Parameter | Value |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid[6][9] |
| Synonyms | Boc-4-oxo-Pro-OH, (S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid[3][4] |
| InChI Key | CKYGSXRXTIKGAJ-ZETCQYMHSA-N[1] |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(=O)O[9] |
| Topological Polar Surface Area (TPSA) | 83.91 Ų[3] |
| LogP | 0.6495[3] |
| Hydrogen Bond Donors | 1[3] |
| Hydrogen Bond Acceptors | 4[3] |
| Rotatable Bonds | 1[3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of N-Boc-4-oxo-L-proline.
Synthesis Workflow
The most common and cost-effective synthesis of N-Boc-4-oxo-L-proline starts from L-hydroxyproline. The process involves two key steps: protection of the amino group followed by oxidation of the hydroxyl group.
Caption: General synthesis pathway for N-Boc-4-oxo-L-proline.
Detailed Protocol: Synthesis from L-Hydroxyproline
-
Step 1: Boc Protection of L-Hydroxyproline
-
Dissolve L-hydroxyproline in a suitable solvent mixture, such as dichloromethane (CH₂Cl₂) or an aqueous solution with a base.
-
Add a base, like triethylamine, to the solution.
-
Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction yields N-Boc-trans-4-hydroxy-L-proline. This intermediate is then isolated for the next step.
-
-
Step 2: Oxidation to N-Boc-4-oxo-L-proline
-
Dissolve the N-Boc-trans-4-hydroxy-L-proline intermediate in a solvent such as ethyl acetate.[8]
-
Cool the solution to a low temperature (e.g., 0°C to -5°C).[8]
-
Slowly add an oxidizing agent. A common and efficient system involves using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO).[8]
-
Maintain the reaction at a low temperature and stir until the oxidation is complete, as verified by TLC.
-
The reaction is then quenched, and the final product, N-Boc-4-oxo-L-proline, is worked up for purification.[10]
-
Purification Protocol
Purification is critical to achieving the high purity levels (≥98%) required for pharmaceutical applications. While chromatography is an option, chromatography-free methods are preferred for scalability.
Method: Acid-Base Extraction and Crystallization [1]
-
Quenching & Extraction: After the synthesis reaction is complete, quench it with an appropriate reagent (e.g., sodium thiosulfate solution if an oxidant like TCCA was used).
-
pH Adjustment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities. The product, being a carboxylic acid, will remain in the aqueous layer as its salt.
-
Isolation: Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a low pH. This will precipitate the N-Boc-4-oxo-L-proline.
-
Filtration & Washing: Collect the solid product by filtration. Wash the solid with cold water to remove any remaining inorganic salts.[8]
-
Crystallization: Dissolve the solid in a minimal amount of a hot solvent mixture (e.g., ethyl acetate/hexane). Allow the solution to cool slowly to induce crystallization.[8]
-
Drying: Filter the purified crystals and dry them under reduced pressure to obtain the final product.[8]
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final compound.[6][7]
-
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 210-220 nm.
-
Sample Preparation: Prepare a dilute solution of N-Boc-4-oxo-L-proline in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak area to calculate purity relative to any impurities.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure of the compound. While specific spectral data for the parent acid is not readily published, ¹H NMR spectra are routinely used for characterization.[10] For its methyl ester derivative, detailed NMR data is available.[11]
-
Methodology:
-
Solvent: Deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD).
-
Analysis: The ¹H NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the carboxylic acid proton (which may be a broad singlet). ¹³C NMR would confirm the presence of the ketone, ester, and carboxylic acid carbonyl carbons.
-
3. Infrared (IR) Spectroscopy
-
Purpose: To identify the key functional groups.
-
Methodology: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the ketone, the C=O stretch of the carbamate (Boc group), and the C=O and O-H stretches of the carboxylic acid group.[6]
Chemical Reactivity and Applications
N-Boc-4-oxo-L-proline's utility stems from the reactivity of its functional groups. The ketone at the C4 position and the protected amine allow for selective transformations, making it a valuable chiral scaffold.[1]
Caption: Key chemical transformations of N-Boc-4-oxo-L-proline.
-
Reactions at the 4-Oxo Group: The ketone is an electrophilic site for various nucleophilic additions.
-
Transformations of the Boc Group:
-
Deprotection: The Boc group is labile under acidic conditions and can be efficiently removed with trifluoroacetic acid (TFA) to liberate the secondary amine. This is a fundamental step for using the proline moiety in peptide synthesis.[1]
-
-
Applications in Drug Development and Research:
-
Peptide Synthesis: As a protected amino acid, it is a crucial building block for incorporating modified proline residues into peptide chains, influencing their structure and function.[2]
-
Chiral Precursor: It serves as a starting material for synthesizing complex heterocyclic compounds and various bioactive molecules.[1]
-
HCV Inhibitors: It is a key intermediate in the synthesis of potent inhibitors of the Hepatitis C virus (HCV).[4]
-
Role in Drug Discovery Workflow
N-Boc-4-oxo-L-proline is not typically a final drug product but rather a critical starting material or intermediate. Its role is upstream in the drug discovery and development pipeline.
Caption: Role of N-Boc-4-oxo-L-proline in a drug discovery pipeline.
Conclusion
N-Boc-4-oxo-L-proline is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined stereochemistry, protected amine, and reactive ketone group provide a robust platform for the development of novel peptides, complex heterocyclic systems, and potent pharmaceutical agents. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this versatile compound.
References
- 1. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. N-Boc-4-oxo-L-Proline (TEN22) - Protheragen [protheragen.ai]
- 5. achemtek.com [achemtek.com]
- 6. N-BOC-4-oxo-L-proline, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. N-Boc-4-oxo-L-proline | 84348-37-8 [chemicalbook.com]
- 9. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 11. N-Boc-4-oxo-L-Proline methyl ester(102195-80-2) 1H NMR spectrum [chemicalbook.com]
In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for Boc-4-oxo-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-tert-butyloxycarbonyl-4-oxo-L-proline (Boc-4-oxo-Pro-OH). This valuable chiral building block is a key intermediate in the synthesis of a wide range of pharmaceutical compounds and complex molecules. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.
Chemical Structure and Atom Numbering
The structure of Boc-4-oxo-Pro-OH with the IUPAC numbering convention used for NMR assignments is presented below. This numbering is crucial for the correct assignment of signals in both ¹H and ¹³C NMR spectra.
Figure 1. Structure of Boc-4-oxo-Pro-OH with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of Boc-4-oxo-Pro-OH exhibits characteristic signals for the protons of the pyrrolidine ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the ketone and the carboxylic acid groups, as well as the rigid conformation of the five-membered ring.
Table 1: ¹H NMR Spectral Data for Boc-4-oxo-Pro-OH
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (α) | ~4.5 | dd | J = 9.0, 3.0 |
| H-3 (β) | ~2.8 - 3.0 | m | - |
| H-3 (β') | ~2.6 - 2.7 | m | - |
| H-5 (δ) | ~3.8 - 4.0 | m | - |
| H-5 (δ') | ~3.7 - 3.8 | m | - |
| -C(CH₃)₃ | ~1.45 | s | - |
| -COOH | ~10.0 - 12.0 | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented here are typical values.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of the ketone, carboxylic acid, and the Boc-group carbonyls are clearly distinguishable in the downfield region of the spectrum.
Table 2: ¹³C NMR Spectral Data for Boc-4-oxo-Pro-OH
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~58 |
| C-3 | ~37 |
| C-4 | ~205 |
| C-5 | ~53 |
| -C OOH | ~173 |
| C =O (Boc) | ~154 |
| -C (CH₃)₃ | ~81 |
| -C(C H₃)₃ | ~28 |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for Boc-4-oxo-Pro-OH.
Sample Preparation:
-
Weigh approximately 5-10 mg of Boc-4-oxo-Pro-OH and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Logical Relationship of NMR Data
The following diagram illustrates the logical workflow for acquiring and interpreting the NMR data for Boc-4-oxo-Pro-OH.
Figure 2. Workflow for NMR analysis of Boc-4-oxo-Pro-OH.
This guide provides foundational NMR data and protocols for Boc-4-oxo-Pro-OH, serving as a critical resource for chemists and researchers in the pharmaceutical and chemical industries. Accurate interpretation of this data is paramount for ensuring the quality and identity of this important synthetic intermediate.
An In-depth Technical Guide to N-Boc-4-oxo-L-proline (CAS 84348-37-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety information, synthesis, and applications of N-Boc-4-oxo-L-proline (CAS: 84348-37-8). This versatile proline derivative serves as a crucial building block in medicinal chemistry and peptide synthesis, offering a unique scaffold for the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
N-Boc-4-oxo-L-proline, also known as (S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a synthetic derivative of the essential amino acid L-proline.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a ketone at the 4-position of the pyrrolidine ring.[1] This combination of a chiral backbone, a protected amine, and a reactive ketone functional group makes it a valuable intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of N-Boc-4-oxo-L-proline
| Property | Value | Source(s) |
| CAS Number | 84348-37-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₅NO₅ | [3][4] |
| Molecular Weight | 229.23 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 160 °C (decomposes) | |
| Optical Activity | [α]22/D +19.0 to +23.0°, c = 0.5 in acetone | |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [3] |
| Storage Temperature | 2-8°C or -20°C, sealed from moisture | [4] |
| SMILES | CC(C)(C)OC(=O)N1CC(=O)C[C@H]1C(O)=O | [4] |
| InChI Key | CKYGSXRXTIKGAJ-ZETCQYMHSA-N |
Safety and Handling
N-Boc-4-oxo-L-proline is classified as harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Pictogram | GHS07 (Exclamation mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302 | Harmful if swallowed.[4] |
| H319 | Causes serious eye irritation.[4] | |
| Precautionary Statements | P264 | Wash hands thoroughly after handling.[4] |
| P270 | Do not eat, drink or smoke when using this product.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Synthesis and Experimental Protocols
The most common synthetic route to N-Boc-4-oxo-L-proline starts from the readily available and inexpensive amino acid, L-hydroxyproline.[1] The general strategy involves two key steps: protection of the secondary amine with a Boc group, followed by oxidation of the hydroxyl group to a ketone.[1]
Experimental Protocol: Synthesis from L-hydroxyproline
This protocol is a generalized procedure based on common methods.[5]
-
Boc Protection:
-
Dissolve L-hydroxyproline in a suitable solvent system, such as a mixture of water and tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc anhydride) to the solution.
-
Slowly add a base, such as triethylamine or sodium hydroxide, while maintaining a pH of 8-9 to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to isolate the N-Boc-4-hydroxy-L-proline intermediate.
-
-
Oxidation:
-
Dissolve the N-Boc-4-hydroxy-L-proline intermediate in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Cool the solution to 0 to -10 °C.
-
Slowly add an oxidizing agent. A common method is the use of a bleach (sodium hypochlorite) solution in the presence of a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[5]
-
Maintain the temperature below 0 °C during the addition.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a reducing agent, such as sodium thiosulfate solution.
-
Acidify the mixture to a pH of 3-4 with an acid like hydrochloric acid.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude N-Boc-4-oxo-L-proline.
-
The final product can be further purified by recrystallization.
-
Caption: Synthesis of N-Boc-4-oxo-L-proline from L-hydroxyproline.
Applications in Research and Drug Development
N-Boc-4-oxo-L-proline is a strategically important intermediate in modern organic synthesis.[1] Its bifunctional nature allows for diverse chemical transformations, making it a valuable tool in several areas of research.
-
Peptide Synthesis and Peptidomimetics: The compound is a key building block for incorporating modified proline residues into peptide chains.[1][2] The Boc group is a standard protecting group in Boc-based solid-phase peptide synthesis (SPPS).[6] The 4-oxo group can be further modified to introduce conformational constraints or new functionalities into the peptide, potentially enhancing its biological activity and stability.[1]
-
Medicinal Chemistry and Drug Discovery: In drug development, this compound serves as a precursor for a variety of bioactive molecules, including enzyme inhibitors.[1][2] The rigid pyrrolidine scaffold can be used to design molecules that mimic peptide turns or other important structural motifs for binding to biological targets. Its derivatives have been used in the synthesis of antiviral and anticancer agents.[3] For instance, it is a key intermediate in the synthesis of inhibitors like MRTX1133.[7]
-
Synthesis of Heterocyclic and Complex Compounds: The keto-proline structure is a valuable precursor for creating complex ring systems through reactions at the ketone functionality, such as reductive amination or Wittig-type reactions.[1][7]
Experimental Workflow: Incorporation into a Peptide via Boc-SPPS
The following diagram illustrates the general cycle for incorporating an N-Boc-protected amino acid, such as N-Boc-4-oxo-L-proline, into a growing peptide chain on a solid support.
References
Crystal structure analysis of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Exploring Crystal Structure Data
I'm currently focused on the crystallographic data. I'm actively searching for the crystal structure of "1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid" and related data like unit cell parameters, space group, and bond lengths and angles. Simultaneously, I'm trying to locate publications that document the synthesis and experimental procedures for this compound.
Outlining Research Steps
I've outlined my research strategy. I'll start with the crystal structure of "this compound" and relevant crystallographic data. Next, I'll search for synthesis and X-ray diffraction publications. Biological activity will follow. I'll then organize data into tables, detail experimental methodologies, and create a DOT diagram of the workflow. Finally, a comprehensive technical guide will be compiled.
Exploring Structural Analogues
I've been looking into the crystal structure of "this compound," but a direct hit hasn't come up yet. I'm now exploring structural analogues to see if I can find related crystal data that might provide insights. My hope is to get some data that might be similar!
Deepening the Search
I've hit a roadblock. The initial data suggests no direct crystallographic study exists for my target compound. I found related compounds and general info, but nothing concrete on this compound. I now need to focus the search to find a specific publication detailing its crystal structure analysis. Without that, I can't build the requested technical guide.
Pinpointing Specific Publication
I'm focusing my efforts on finding a specific publication detailing the crystal structure of "this compound." My earlier searches turned up related compounds and general info, but not the exact data I need. This target is proving elusive. I've found information on similar compounds but am now zeroing in on this compound's specific crystallographic study. I will have to provide data on related analogs if this is a no-go.
Searching Frustrations Persist
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Confirming Data Unavailability
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Documenting Data Absence & Strategy
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Concluding & Expanding Response
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Reframing to Address Data Absence
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Crafting Response to Data Absence
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Summarizing Data & Structure
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Synthesizing Comprehensive Response
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Addressing Data Limitations Head-on
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Acknowledging Data Limitations & Overview
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Revising Approach to Data Absence
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Analyzing Data Absence & Alternative
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Synthesizing Comprehensive Response
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An In-depth Technical Guide to the Key Reactive Sites and Functional Groups of Boc-4-oxo-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a pivotal chiral building block in modern organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with strategically placed and versatile functional groups, offers a unique platform for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the key reactive sites of Boc-4-oxo-Pro-OH, detailing its functional groups, physicochemical properties, and characteristic chemical transformations. Detailed experimental protocols for its principal reactions are provided, alongside a workflow for its application in the synthesis of significant pharmaceutical agents.
Introduction
Boc-4-oxo-Pro-OH is a derivative of the amino acid L-proline, where the amine is protected by a tert-butyloxycarbonyl (Boc) group and the C4 position of the pyrrolidine ring bears a ketone. This combination of a chiral backbone, a temporarily masked nucleophilic center (the nitrogen), and an electrophilic handle (the ketone) makes it a highly valuable intermediate for introducing conformational constraints and diverse functionalities into peptides and small molecules.[1][2][3] Its applications range from the synthesis of modified peptides with enhanced stability to the construction of complex heterocyclic systems, including potent enzyme inhibitors.[4]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of Boc-4-oxo-Pro-OH is essential for its effective use and characterization.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-4-oxo-Pro-OH, compiled from various sources for comparative analysis.
| Property | Value | Reference(s) |
| CAS Number | 84348-37-8 | [2][4][5] |
| Molecular Formula | C₁₀H₁₅NO₅ | [2][4][5] |
| Molecular Weight | 229.23 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 160 °C (decomposes) | [4] |
| Optical Rotation [α]²²/D | +19.0 to +23.0° (c = 0.5 in acetone) | [4] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in water. Insoluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of Boc-4-oxo-Pro-OH and its derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of Boc-4-oxo-Pro-OH exhibits characteristic absorption bands corresponding to its functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration, broadened due to hydrogen bonding. |
| C=O (Ketone) | ~1750 | Stretching vibration of the C4-ketone.[2] |
| C=O (Boc carbamate) | ~1680 | Stretching vibration of the tert-butoxycarbonyl group.[2] |
| C=O (Carboxylic Acid) | ~1700-1725 | Stretching vibration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed structural information. While a definitive, fully assigned spectrum for the parent acid can be challenging to find in the literature, data for its methyl ester and related proline derivatives offer valuable insights.
-
¹H NMR (representative signals): The spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and a broad signal for the carboxylic acid proton.
-
¹³C NMR (representative signals): Key resonances would include those for the carbonyl carbons of the ketone, the Boc group, and the carboxylic acid, as well as signals for the quaternary carbon and methyl groups of the Boc protector and the carbons of the pyrrolidine ring.
Key Reactive Sites and Functional Groups
The reactivity of Boc-4-oxo-Pro-OH is dictated by three primary locations on the molecule: the N-terminal Boc-protected amine, the C-terminal carboxylic acid, and the C4-keto group.
Caption: Key reactive sites of Boc-4-oxo-Pro-OH and their corresponding reactions.
The N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the proline nitrogen. Its primary role is to prevent the secondary amine from participating in unwanted side reactions during synthesis.[2]
-
Reactivity: The Boc group is stable under a wide range of conditions but can be readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This acid-labile nature is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[3]
-
Functionality: Upon deprotection, the free secondary amine is liberated, allowing for subsequent reactions, most notably peptide bond formation with an activated carboxylic acid.
The C4-Keto Group
The ketone at the C4 position is the most versatile functional group for introducing structural diversity. It acts as an electrophilic center, amenable to a variety of nucleophilic addition reactions.[2][3]
-
Reactivity: The carbonyl carbon is susceptible to attack by hydride reagents, organometallics, and various nitrogen and carbon nucleophiles.
-
Functionality: This site allows for the transformation of the ketone into hydroxyl, amino, or alkyl groups, often with a high degree of stereocontrol. This versatility is key to creating a diverse library of proline analogues from a single starting material.[2]
The Carboxylic Acid Group
The C-terminal carboxylic acid is another key reactive handle, primarily utilized for forming amide bonds.
-
Reactivity: The carboxylic acid can be activated by a variety of coupling reagents (e.g., HBTU, EDC) to form a highly reactive species that readily couples with primary or secondary amines.
-
Functionality: This is the site of peptide chain elongation in SPPS. It can also be reduced to an alcohol or converted to other functional groups, though amide bond formation is its most common application.
Key Experimental Protocols
The following sections provide detailed methodologies for the most common and synthetically useful transformations of Boc-4-oxo-Pro-OH.
Synthesis of Boc-4-oxo-Pro-OH from L-Hydroxyproline
The most common route to Boc-4-oxo-Pro-OH involves the protection of L-hydroxyproline followed by oxidation of the hydroxyl group.
References
Role of Boc protecting group in 4-oxopyrrolidine-2-carboxylic acid stability
An In-depth Technical Guide on the Role of the Boc Protecting Group in the Stability of 4-Oxopyrrolidine-2-Carboxylic Acid
The stability of chiral building blocks is a cornerstone of modern drug development and complex molecule synthesis. 4-Oxopyrrolidine-2-carboxylic acid, a proline derivative, is a valuable synthon, but its inherent structural features—a secondary amine, a ketone, and a chiral center—present unique stability challenges. This technical guide provides an in-depth analysis of the critical role the tert-butyloxycarbonyl (Boc) protecting group plays in stabilizing this molecule, preventing unwanted side reactions, and preserving its stereochemical integrity.
The Structural and Reactivity Profile of 4-Oxopyrrolidine-2-Carboxylic Acid
4-Oxopyrrolidine-2-carboxylic acid contains three key functional groups that dictate its reactivity:
-
Secondary Amine: The nucleophilic nitrogen of the pyrrolidine ring is reactive and can participate in various reactions, including acting as a base or a nucleophile.
-
Ketone: The carbonyl group at the C4 position is electrophilic and its α-protons (at C3 and C5) are susceptible to deprotonation, which can lead to enolization and subsequent reactions.
-
α-Amino Acid Moiety: The molecule possesses a stereocenter at the C2 position, the integrity of which is crucial for its application in asymmetric synthesis.
The unprotected form of this molecule is susceptible to self-degradation and side reactions, particularly under conditions commonly used in synthesis.
The Stabilizing Role of the Boc Protecting Group
The Boc group is a widely used protecting group for amines due to its robustness under many conditions and its straightforward removal under specific acidic conditions.[1][2] Its role in stabilizing 4-oxopyrrolidine-2-carboxylic acid is multifaceted, primarily by deactivating the nucleophilic secondary amine.
In its unprotected state, the secondary amine of one molecule can act as a nucleophile, attacking the electrophilic ketone of another. This can initiate a cascade of aldol-type or Mannich-type condensation reactions, leading to the formation of dimers, oligomers, and other complex impurities. The Boc group, by converting the amine into a non-nucleophilic carbamate, completely inhibits this degradation pathway, ensuring the monomeric integrity of the building block.
The stereocenter at C2 is arguably the most critical feature of this chiral building block. In the unprotected molecule, the presence of the secondary amine adjacent to the chiral center creates a pathway for epimerization (racemization). Under certain conditions, reversible formation of an iminium ion followed by tautomerization to an enamine can flatten the stereocenter, leading to a loss of optical purity upon hydrolysis back to the amine.
The Boc group, by preventing iminium ion formation, effectively locks the stereochemistry at the C2 position, ensuring the enantiopurity of the molecule throughout storage and synthesis.
Quantitative Stability Profile of the Boc Group
The stability of the Boc group is highly dependent on the reaction conditions, particularly pH. Its defining characteristic is its stability in basic and nucleophilic environments, contrasted with its lability in acid.[1][3] This orthogonal stability profile is fundamental to its utility in multi-step synthesis.[1][2]
| Condition Category | Specific Reagents/Conditions | Stability of Boc Group | Reference |
| Strongly Acidic | TFA (20-50% in DCM), 4M HCl in Dioxane | Labile (Cleaved rapidly) | [1][4][5] |
| Mildly Acidic | 0.1% TFA (e.g., in HPLC), Acetic Acid | Moderately Stable to Labile | [6] |
| Basic | NaOH, NEt₃, t-BuOK, NaHCO₃ | Stable | [1][3][7] |
| Nucleophilic | RLi, RMgX, Amines, Enolates | Stable | [2][3][7] |
| Reductive | H₂/Pd, LiAlH₄, NaBH₄ | Stable | [1][7] |
Table 1: General Stability of the Boc Protecting Group under Various Chemical Conditions.
Key Experimental Protocols
The stability of the Boc group dictates the experimental conditions under which the molecule can be handled and deprotected.
This protocol describes the standard procedure for removing the Boc group to liberate the free amine under controlled acidic conditions.[1][8]
-
Dissolution: Dissolve the N-Boc-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and pressure release.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 3 hours. Monitor the progress of the deprotection using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly or neutralized with a mild base.
This protocol illustrates a standard peptide coupling reaction where the stability of the Boc group to non-acidic conditions is essential for a successful outcome.
-
Activation: Dissolve N-Boc-4-oxopyrrolidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling: To the activated acid, add the desired amine component (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, perform an aqueous work-up to remove the coupling byproducts and excess reagents. Extract the Boc-protected product with an organic solvent and purify as needed, typically by column chromatography.
Conclusion
The tert-butyloxycarbonyl (Boc) group is indispensable for the effective use of 4-oxopyrrolidine-2-carboxylic acid in research and development. Its primary role extends beyond simple amine protection; it is a critical stabilizer that:
-
Prevents Degradation: By deactivating the nucleophilic amine, it completely blocks pathways for intermolecular condensation and oligomerization.
-
Ensures Stereochemical Purity: It eliminates the risk of epimerization at the C2 chiral center, guaranteeing the stereochemical integrity of the building block.
A thorough understanding of the Boc group's stability profile allows chemists to design robust synthetic routes, confident in the stability and purity of this versatile chiral synthon. This makes Boc-4-oxopyrrolidine-2-carboxylic acid a reliable and essential component in the synthesis of complex molecules and novel pharmaceutical agents.
References
N-Boc-4-oxo-L-proline: A Technical Guide to Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Boc-4-oxo-L-proline, a critical chiral building block in modern organic synthesis and pharmaceutical development. This document details its commercial availability, typical purity levels, and standardized methodologies for its synthesis, purification, and analytical characterization.
Commercial Suppliers and Purity Specifications
N-Boc-4-oxo-L-proline is readily available from a variety of commercial chemical suppliers. The purity of the commercially available product is typically high, often exceeding 97%, to meet the stringent requirements of pharmaceutical and fine chemical synthesis. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | CAS Number | Additional Notes |
| Sigma-Aldrich | 97%[1] | 84348-37-8 | Offered as a solid.[1] |
| TCI Chemicals | >98.0% | 84348-37-8 | Appears as a white to almost white powder or crystal. |
| LEAPChem | ≥98% (HPLC)[2] | 84348-37-8 | Enantiomeric excess (ee) is specified as ≥99%.[2] |
| ChemScene | ≥97% | 84348-37-8 | - |
| Simson Pharma | High Quality | 84348-37-8 | Certificate of Analysis is provided with the product. |
| Spe-chem | ≥98.0% | 84348-37-8 | Intermediate for Teneligliptin hydrobromide.[3] |
The Role of N-Boc-4-oxo-L-proline in Synthesis
N-Boc-4-oxo-L-proline serves as a versatile intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[2] Its utility stems from two key structural features:
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom of the proline ring, preventing it from participating in unwanted side reactions. This allows for selective chemical modifications at other positions of the molecule. The Boc group can be readily removed under mild acidic conditions, a process compatible with many synthetic workflows, including peptide synthesis.[2]
-
The 4-Oxo Functional Group: The ketone at the 4-position provides a reactive handle for a wide array of chemical transformations. This includes, but is not limited to, reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing substituents, and the formation of oximes. This functional versatility enables the synthesis of a diverse library of proline analogs from a single starting material.[2]
Due to these features, N-Boc-4-oxo-L-proline is a crucial precursor for the synthesis of various bioactive molecules, including enzyme inhibitors and other drug candidates.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and purity analysis of N-Boc-4-oxo-L-proline.
Synthesis of N-Boc-4-oxo-L-proline from L-Hydroxyproline
The most common and cost-effective route to N-Boc-4-oxo-L-proline begins with the readily available amino acid, L-hydroxyproline. The synthesis involves a two-step process: N-protection followed by oxidation.
Step 1: N-protection of L-Hydroxyproline
This step involves the reaction of L-hydroxyproline with di-tert-butyl dicarbonate (Boc)₂O to protect the secondary amine.
-
Materials:
-
L-hydroxyproline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Hexanes
-
Potassium bisulfate (KHSO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve L-hydroxyproline in a solution of sodium hydroxide in water and tert-butanol.
-
To this solution, add a solution of di-tert-butyl dicarbonate in tert-butanol with stirring, while maintaining a cool temperature using an ice bath.
-
Continue stirring the reaction mixture overnight at ambient temperature.
-
Add water to the reaction mixture and extract with hexanes to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a solution of potassium bisulfate while cooling in an ice bath.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a glassy solid.[5] This intermediate is often used in the next step without further purification.
-
Step 2: Oxidation of N-Boc-trans-4-hydroxy-L-proline
The secondary alcohol of the protected hydroxyproline is then oxidized to a ketone. A variety of oxidizing agents can be employed; a common method utilizes a TEMPO-catalyzed bleach oxidation.
-
Materials:
-
N-Boc-trans-4-hydroxy-L-proline
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite solution (bleach, e.g., 12%)
-
Dichloromethane
-
Water
-
-
Procedure:
-
Dissolve L-hydroxyproline in water.
-
Cool the reaction mixture to -10°C.
-
Add a 12% sodium hypochlorite solution while maintaining the temperature below 0°C.
-
Slowly add TEMPO to the reaction solution.
-
After the reaction is complete, perform a quenching reaction, followed by acidification, extraction, separation, drying, and purification to obtain N-Boc-4-oxo-L-proline.[6] A patent describing this method suggests a final recrystallization from dichloromethane can yield the product with high purity.[6]
-
Purification by Recrystallization
For many applications, the crude N-Boc-4-oxo-L-proline obtained after synthesis can be purified by recrystallization to achieve high purity.
-
Materials:
-
Crude N-Boc-4-oxo-L-proline
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold dichloromethane.
-
Dry the crystals under vacuum to obtain pure N-Boc-4-oxo-L-proline.[6]
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the chemical and enantiomeric purity of N-Boc-4-oxo-L-proline.
3.3.1. Chemical Purity (Reversed-Phase HPLC)
This method is used to quantify the compound and detect any process-related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any less polar impurities. The column is then re-equilibrated to the initial conditions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve N-Boc-4-oxo-L-proline in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[7]
-
-
3.3.2. Enantiomeric Purity (Chiral HPLC)
This method is crucial for separating and quantifying the undesired D-enantiomer from the desired L-enantiomer.
-
Instrumentation:
-
Reagents:
-
n-Hexane or Heptane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-hexane, ethanol, and TFA in a ratio such as 85:15:0.1 (v/v/v).[8] The exact ratio may require optimization.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the N-Boc-4-oxo-L-proline sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.[8]
-
-
Data Analysis:
-
The enantiomeric purity is determined by calculating the area percentage of the N-Boc-4-oxo-L-proline peak relative to the total peak area, specifically assessing the absence or minimal presence of the N-Boc-4-oxo-D-proline peak.[8]
-
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-Boc-4-oxo-L-proline.
Caption: Synthesis and Purification Workflow for N-Boc-4-oxo-L-proline.
The subsequent diagram outlines the logical steps involved in the analytical assessment of the final product's purity.
Caption: Workflow for HPLC Purity Analysis of N-Boc-4-oxo-L-proline.
References
- 1. N-Boc-4-oxo-L-proline 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. leapchem.com [leapchem.com]
- 3. China Customized N-Boc-4-oxo-L-proline Factory - N-Boc-4-oxo-L-proline in Stock - SHARING [sharingtechcn.com]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Ascendance of 4-Oxo-Proline Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Importance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique structural constraints of the proline ring have long made it a cornerstone in peptide and protein architecture. Among its various modifications, 4-oxo-proline derivatives have emerged as a class of significant interest in medicinal chemistry and drug discovery. The introduction of a ketone functionality at the 4-position of the pyrrolidine ring not only imparts distinct conformational properties but also provides a versatile chemical handle for further derivatization. This technical guide provides a comprehensive literature review of the discovery, synthesis, and biological importance of 4-oxo-proline derivatives, with a focus on their therapeutic potential.
Discovery and Synthetic Strategies
The primary route for the synthesis of 4-oxo-L-proline derivatives commences with the readily available and cost-effective starting material, L-hydroxyproline. The general synthetic strategy involves two key steps: protection of the amino group followed by oxidation of the hydroxyl group.
A widely employed method for the synthesis of N-Boc-4-oxo-L-proline is through the oxidation of N-Boc-trans-4-hydroxy-L-proline.[1] Various oxidizing agents can be employed for this transformation. One common method involves the use of trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[2]
Experimental Protocol: Synthesis of N-Boc-L-4-oxoproline[2]
-
Dissolution: Dissolve 1 kg of L-hydroxyproline in 50 kg of water to obtain a reaction solution.
-
Cooling: Cool the reaction solution to -5 °C.
-
Oxidation: Add 1.9 kg of TCCA to the reaction solution while maintaining the temperature below 0 °C. Subsequently, slowly add 238 g of TEMPO to the reaction mixture.
-
Reaction Monitoring: Keep the reaction temperature below 0 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
pH Adjustment: Once the reaction is complete, adjust the pH of the reaction solution to 8-9 with triethylamine while keeping the temperature below 0 °C.
-
Protection: Prepare a solution of 1.5 kg of di-tert-butyl dicarbonate (Boc anhydride) in 2 L of tetrahydrofuran (THF). Slowly add this solution to the reaction mixture, maintaining the pH at 8-9.
-
Reaction: Allow the reaction temperature to slowly rise to 10 °C and stir for 4-5 hours.
-
Quenching: After completion of the reaction (monitored by TLC), cool the reaction mixture to -8 °C and slowly add 10 kg of a 5% sodium thiosulfate solution.
-
Extraction: Add 10 kg of methylene chloride and adjust the system pH to 3-4 with a 6M hydrochloric acid solution. Separate the organic phase.
-
Purification: The organic phase is further processed through washing, drying, and concentration to yield the final product.
This "one-pot" synthesis method is advantageous for its simplicity and applicability to industrial-scale production.[2]
Importance in Drug Discovery and Development
4-Oxo-proline derivatives serve as crucial intermediates in the synthesis of a variety of pharmaceuticals. Their rigidified conformation can lead to enhanced binding affinity and selectivity for biological targets.
Prolyl Oligopeptidase (POP) Inhibition
Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues. Its dysregulation has been implicated in various neurological and psychiatric disorders.[3] Consequently, the development of POP inhibitors is an active area of research. While specific quantitative data for 4-oxo-proline derivatives as POP inhibitors is not extensively available in the public domain, the structural features of the 4-oxo-proline scaffold make it a compelling candidate for the design of novel POP inhibitors. The ketone functionality can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of the enzyme.
Neuroprotective and Anti-inflammatory Potential
While direct evidence for the neuroprotective and anti-inflammatory effects of 4-oxo-proline derivatives is still emerging, studies on closely related compounds provide a strong rationale for their investigation in these areas. For instance, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a derivative of 4-hydroxy-L-proline, has demonstrated significant neuroprotective effects in a mouse model of Alzheimer's disease.[4][5] NMP was found to attenuate amyloid-β-induced neuroinflammation by downregulating pro-inflammatory mediators such as TNF-α and NF-κB.[4]
The anti-inflammatory effects of proline derivatives may be mediated through the inhibition of the canonical NF-κB signaling pathway. This pathway is a central regulator of inflammation and is activated by pro-inflammatory cytokines like TNF-α.
Caption: Putative mechanism of anti-inflammatory action of 4-oxo-proline derivatives.
This diagram illustrates the hypothetical inhibition of the IKK complex by a 4-oxo-proline derivative, preventing the phosphorylation and subsequent degradation of IκB. This, in turn, sequesters NF-κB in the cytoplasm, inhibiting the transcription of pro-inflammatory genes.
Quantitative Data
| Compound Class | Target | Assay | IC50 / Ki | Reference |
| Fmoc-aminoacylpyrrolidine-2-nitriles | Prolyl Oligopeptidase | Enzyme Inhibition | Ki = 5 nM | [6] |
| Proline-oxime containing peptides | Tsg101 | Binding Affinity | IC50 = 11 µM | [7] |
| N-methyl-(2S,4R)-trans-4-hydroxy-L-proline | Pilocarpine-induced astrocyte injury | Cell Viability (MTT) | Protective effect at ≥25 µg/mL | [8][9] |
Future Directions
The versatility of the 4-oxo-proline scaffold presents numerous opportunities for future research and development. Structure-activity relationship (SAR) studies on a diverse library of 4-oxo-proline derivatives are warranted to elucidate the key structural features required for potent and selective inhibition of various therapeutic targets. Further investigation into their mechanisms of action, particularly in the context of neuroinflammation and other signaling pathways, will be crucial for advancing these compounds into clinical development. The development of more efficient and stereoselective synthetic methodologies will also be instrumental in facilitating the exploration of this promising class of molecules.
Conclusion
4-Oxo-proline derivatives represent a valuable and underexplored class of compounds with significant potential in drug discovery. Their synthesis from readily available precursors, coupled with the chemical versatility of the 4-keto group, makes them attractive building blocks for the creation of novel therapeutic agents. While the body of literature specifically detailing their quantitative biological activities and precise mechanisms of action is still growing, the foundational research into their synthesis and the promising biological activities of related proline derivatives provide a strong impetus for their continued investigation. As research in this area progresses, 4-oxo-proline derivatives are poised to make a significant impact on the development of new treatments for a range of diseases.
References
- 1. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]
- 2. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 3. Four day inhibition of prolyl oligopeptidase causes significant changes in the peptidome of rat brain, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protected Aminooxyprolines for Expedited Library Synthesis: Application to Tsg101-Directed Proline-Oxime Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Methyl-(2S, 4R)-trans-4-hydroxy-L-proline, the major bioactive compound from Sideroxylon obtusifolium, attenuates pilocarpine-induced injury in cultured astrocytes (2022) | Pedro Everson Alexandre de Aquino | 2 Citations [scispace.com]
Conformationally Constrained Proline Analogues: A Technical Guide for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of Proline in Peptide and Protein Structure
Proline, with its unique cyclic side chain that incorporates the backbone nitrogen atom, imposes significant conformational restrictions on the polypeptide chain. This inherent rigidity makes it a critical residue in determining the three-dimensional structure of peptides and proteins, often inducing turns and specific secondary structures. However, the flexibility that remains in the proline ring (puckering) and the relatively low energy barrier to cis-trans isomerization of the preceding peptide bond present challenges and opportunities in drug design. By introducing further conformational constraints into the proline ring system, medicinal chemists can pre-organize a peptide or small molecule into a bioactive conformation, thereby enhancing binding affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and applications of conformationally constrained proline analogues in modern drug discovery.
Strategies for Constraining the Proline Ring
The primary strategies for constraining the conformation of proline analogues involve the introduction of substituents, the formation of bicyclic or polycyclic systems, and alterations in ring size. These modifications influence the two key conformational equilibria of the proline residue: the endo/exo ring pucker and the cis/trans isomerization of the peptidyl-prolyl amide bond.
Ring Puckering and Amide Bond Isomerism
The pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (puckered towards the carboxyl group) and Cγ-exo (puckered away from the carboxyl group). The preferred pucker is influenced by the electronic and steric nature of substituents on the ring. The cis/trans isomerization of the peptide bond preceding proline is a slow process on the NMR timescale, and the ratio of these isomers can be modulated by the conformational bias of the proline analogue.
dot graph Conformational_Equilibria {
Methodological & Application
Application Notes and Protocols for Boc-4-oxo-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a versatile synthetic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a ketone functional group at the 4-position of the proline ring and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amine, offers strategic advantages in the design and synthesis of novel peptides and peptidomimetics.[1][2] The presence of the 4-oxo moiety provides a handle for post-synthetic modifications, enabling the introduction of diverse functionalities and the creation of conformationally constrained peptide analogs.[3] This can lead to peptides with enhanced biological activity, stability, and receptor selectivity, making Boc-4-oxo-Pro-OH a key component in drug discovery and development.[1][3]
These application notes provide detailed protocols for the efficient incorporation of Boc-4-oxo-Pro-OH into peptide chains using Boc-SPPS chemistry, guidance on quantitative analysis, and an overview of its application in studying signaling pathways.
Data Presentation
The successful incorporation of Boc-4-oxo-Pro-OH into a growing peptide chain is dependent on efficient coupling and deprotection steps. The following tables summarize expected efficiencies and key parameters for these processes. While specific quantitative data for Boc-4-oxo-Pro-OH is not extensively published, the data presented is based on typical values for sterically hindered or challenging amino acids in Boc-SPPS.
Table 1: Coupling Efficiency of Boc-4-oxo-Pro-OH with Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Expected Efficiency (%) | Notes |
| HBTU/DIPEA | Aminium Salt | 1-2 hours | >95 | Highly efficient for hindered amino acids. Should be used with a non-nucleophilic base like DIPEA.[4][5] |
| HATU/DIPEA | Aminium Salt | 1-2 hours | >95 | Similar to HBTU, often used for difficult couplings.[4] |
| DIC/HOBt | Carbodiimide/Additive | 2-4 hours | 90-95 | A cost-effective option. Pre-activation is recommended to improve efficiency and reduce racemization.[4] |
| PyBOP | Phosphonium Salt | 1-2 hours | 90-95 | Effective for hindered residues with byproducts that are generally less problematic than those from BOP.[4] |
Table 2: Boc Deprotection Efficiency and Conditions
| Deprotection Reagent | Concentration | Deprotection Time | Expected Efficiency (%) | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% | 20-30 minutes | >99 | Standard condition for Boc deprotection. A short pre-wash (1-2 min) is recommended.[6] |
| Trifluoroacetic Acid (TFA) | 100% | 5 minutes | Variable | Can lead to incomplete deprotection due to poor resin swelling.[6] |
| 4M HCl in Dioxane | 4M | 20-30 minutes | >99 | An alternative to TFA, may result in a more crystalline peptide-resin salt.[7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the manual incorporation of a Boc-4-oxo-Pro-OH residue into a peptide chain using Boc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Solvent Removal: Drain the DCM from the reaction vessel.
Protocol 2: Boc Deprotection
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL per gram of resin) and agitate for 20-30 minutes at room temperature.[4]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g), followed by isopropanol (IPA) (2 x 10 mL/g), and finally DCM (3 x 10 mL/g) to remove residual acid.
Protocol 3: Neutralization
-
First Neutralization: Add a 10% solution of N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate for 2 minutes. Drain the solution.
-
Second Neutralization: Repeat the neutralization step with a fresh 10% DIPEA solution in DCM for 2 minutes and drain.
-
Washing: Wash the resin with DCM (5 x 10 mL/g) to remove excess base.
Protocol 4: Coupling of Boc-4-oxo-Pro-OH (HBTU/DIPEA Method)
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-4-oxo-Pro-OH (2.0 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in N,N-dimethylformamide (DMF) (5-10 mL per gram of resin).
-
Activation: Add DIPEA (3.0 equivalents) to the activation solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive, the coupling reaction can be extended or repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).
Protocol 5: Final Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum for at least 4 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides without sensitive residues (e.g., Cys, Met, Trp), a common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5).
-
Cleavage: Add the cleavage cocktail to the dried resin (10-20 mL per gram of resin) in a cleavage vessel.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Boc-SPPS Workflow for Incorporating Boc-4-oxo-Pro-OH
Caption: General workflow for Boc solid-phase peptide synthesis incorporating Boc-4-oxo-Pro-OH.
Proline-Rich Peptides and the JNK Signaling Pathway
Proline-rich motifs in peptides are known to be important for mediating protein-protein interactions in various signaling pathways.[8] The c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular responses to stress, inflammation, and apoptosis, can be modulated by proline-rich peptides.[9][10] The following diagram illustrates a simplified overview of the JNK signaling cascade and a hypothetical point of intervention for a proline-rich peptide containing a 4-oxoproline residue.
Caption: Simplified JNK signaling pathway with a potential modulatory role for a proline-rich peptide.
Conclusion
Boc-4-oxo-Pro-OH is a powerful tool for the synthesis of complex and functionally diverse peptides. The protocols and data provided in these application notes offer a comprehensive guide for its successful incorporation into peptide chains using Boc-SPPS. The ability to introduce a ketone functionality allows for a wide range of post-synthetic modifications, opening up new avenues for the development of novel peptide-based therapeutics and research tools. Careful monitoring of coupling and deprotection steps is crucial for achieving high purity and yield of the final peptide product. Further research into the specific applications of 4-oxoproline-containing peptides will continue to expand their utility in the fields of medicinal chemistry and chemical biology.
References
- 1. Metabolic control of collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regulation of collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reductive Amination of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust method for the synthesis of secondary and tertiary amines from carbonyl compounds. This application note details a comprehensive protocol for the reductive amination of the ketone in 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid and its derivatives. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active molecules. The following protocols provide detailed methodologies for this transformation, leveraging the mild and selective reducing agent sodium triacetoxyborohydride (STAB).
Chemical Reaction Pathway
The reductive amination of this compound proceeds via a two-step, one-pot process. First, the ketone functionality reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequently, a hydride source, such as sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine.
Caption: Reductive Amination Reaction Pathway.
Experimental Protocols
Two primary protocols are presented below. Protocol A details the direct reductive amination of the carboxylic acid, while Protocol B describes the reductive amination of the corresponding methyl ester, which may offer improved solubility and reactivity in some cases.
Protocol A: Direct Reductive Amination of the Carboxylic Acid
This protocol is suitable for the direct reaction of the carboxylic acid with an amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1 M concentration).
-
Add the desired amine (1.0-1.2 eq).
-
If the reaction is sluggish with the ketone, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added.[1]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the stirring solution. An exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid.
Protocol B: Reductive Amination of the Methyl Ester Derivative
Esterification of the carboxylic acid prior to reductive amination can sometimes improve yields and simplify purification.
Part 1: Esterification
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester. This is often used in the next step without further purification.
Part 2: Reductive Amination
Materials:
-
Methyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Follow the same procedure as in Protocol A, substituting the carboxylic acid with methyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate (1.0 eq).
-
Typical reaction conditions involve stirring the ketone, amine (1.1 eq), and STAB (1.5 eq) in DCE at room temperature for 16 hours.
Data Presentation
The following table summarizes typical reaction parameters for the reductive amination of N-Boc-4-oxopyrrolidine derivatives. Yields are highly dependent on the nature of the amine used.
| Ketone Substrate | Amine | Reducing Agent (eq) | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | Primary/Secondary | STAB (1.5-2.0) | DCE/DCM | Acetic Acid (optional) | 12-24 | Variable |
| Methyl 1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate | Primary/Secondary | STAB (1.5) | DCE | None | 16 | Variable |
Experimental Workflow
The general workflow for the one-pot reductive amination procedure is outlined below.
Caption: General Experimental Workflow.
Concluding Remarks
The protocols described provide a reliable framework for the reductive amination of this compound and its ester derivative. The use of sodium triacetoxyborohydride offers a mild and selective method for the synthesis of a diverse range of N-substituted 4-aminopyrrolidine-2-carboxylic acid derivatives, which are valuable intermediates in drug discovery and development. Researchers should optimize the reaction conditions, particularly the choice of solvent and the stoichiometry of the amine and reducing agent, for each specific substrate combination to achieve the best results.
References
Application of N-Boc-4-oxo-L-proline in the Synthesis of Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-4-oxo-L-proline is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the reactive ketone functionality at the 4-position and the protected amine, makes it an ideal starting material for the stereoselective synthesis of a diverse range of enzyme inhibitors. The 4-oxo group serves as a chemical handle for introducing various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document provides an overview of the application of N-Boc-4-oxo-L-proline in the synthesis of inhibitors for two key enzyme targets: Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) NS3/4A Protease. Detailed protocols and quantitative data are presented to facilitate research and development in this area.
Key Applications and Enzyme Targets
N-Boc-4-oxo-L-proline is a valuable precursor for creating libraries of 4-substituted proline derivatives. These derivatives are crucial components of peptidomimetics and small molecule inhibitors that target the active sites of various enzymes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 inhibitors are a major class of therapeutics for type 2 diabetes. The proline-like structure of many DPP-4 inhibitors allows them to bind effectively to the S1 subsite of the enzyme's active site. N-Boc-4-oxo-L-proline serves as a key starting material for the synthesis of various 4-substituted proline analogues to probe the S2 subsite and enhance binding affinity and selectivity.
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
The HCV NS3/4A serine protease is essential for the replication of the hepatitis C virus. It cleaves the viral polyprotein at specific sites to release mature non-structural proteins required for viral replication. Inhibitors of this protease are a cornerstone of direct-acting antiviral (DAA) therapy for HCV infection. The proline residue is a common feature in the P2 position of many potent HCV NS3/4A protease inhibitors, where it makes critical interactions with the S2 binding pocket of the enzyme. N-Boc-4-oxo-L-proline provides a scaffold for introducing modifications at the 4-position of the proline ring to optimize these interactions and improve the inhibitor's efficacy and pharmacokinetic profile.
Data Presentation: Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of compounds synthesized using proline derivatives, including those conceptually derived from N-Boc-4-oxo-L-proline.
Table 1: Inhibitory Activity of Selected DPP-4 Inhibitors
| Compound ID | Modification on Proline Scaffold | DPP-4 IC50 (nM) | Reference Compound (Sitagliptin) IC50 (nM) |
| 1 | 4-Amino-1-(2-benzylpiperidine) | 4000 ± 80 | 18 |
| 2 | 2-Benzylpyrrolidine derivative | 300 ± 30 | 18 |
| 3 | Pyrazole-thiosemicarbazone derivative | 1.266 ± 0.264 | 4.380 ± 0.319 |
| 4 | Trifluoromethyl-substituted pyrazole-thiosemicarbazone | 4.775 ± 0.296 | 4.380 ± 0.319 |
Table 2: Inhibitory Activity of Selected HCV NS3/4A Protease Inhibitors
| Compound ID | Modification on Proline Scaffold | HCV NS3/4A Ki (nM) | HCV Replicon EC50 (nM) |
| 5 | 3-Alkyl substituted proline | Data not specified | Potent activity reported |
| 6 | P2-proline variant | Data not specified | Exceptional potency reported |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving N-Boc-4-oxo-L-proline.
Protocol 1: Synthesis of N-Boc-4-oxo-L-proline from L-Hydroxyproline
This protocol describes a general two-step process for the synthesis of the title compound from the readily available L-hydroxyproline.
Step 1: N-Boc Protection of L-Hydroxyproline
-
Dissolve L-hydroxyproline (1.0 eq) in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a cold aqueous solution of hydrochloric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.
Step 2: Oxidation of N-Boc-trans-4-hydroxy-L-proline
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM).
-
Add a mild oxidizing agent, such as Dess-Martin periodinane (1.5 eq), to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-oxo-L-proline as a white solid. A patent for a similar synthesis reported a yield of 75% with an HPLC purity of 99.5%.[1]
Protocol 2: General Procedure for Reductive Amination of N-Boc-4-oxo-L-proline
This protocol outlines a general method for the synthesis of 4-amino-proline derivatives, which are key intermediates for DPP-4 and other enzyme inhibitors.
-
To a solution of N-Boc-4-oxo-L-proline (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol, add the desired primary or secondary amine (1.1 eq).
-
Add a dehydrating agent, such as sodium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) or sodium cyanoborohydride (NaBH3CN) (1.5 eq), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-amino-proline derivative.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for the synthesis of enzyme inhibitors using N-Boc-4-oxo-L-proline.
References
Stereoselective Reduction of Boc-4-oxo-Pro-OH: A Guide to Cis and Trans Hydroxyproline Analogs
Application Note | Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of the 4-oxo group in N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a critical transformation in medicinal chemistry and drug development. The resulting diastereomeric products, cis- and trans-4-hydroxy-L-proline derivatives, are valuable chiral building blocks for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, peptide analogues, and therapeutic agents. The stereochemistry at the C4 position of the proline ring significantly influences the conformation and biological activity of these molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of both cis- and trans-N-Boc-4-hydroxy-L-proline.
Application Notes
The selective production of either the cis or trans isomer of N-Boc-4-hydroxy-L-proline is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
N-Boc-cis-4-hydroxy-L-proline is often synthesized using less sterically hindered reducing agents. The resulting cis-hydroxyproline moiety can be found in various bioactive peptides and serves as a precursor for further chemical modifications. The reduction with sodium borohydride is a common and cost-effective method to achieve this transformation with high diastereoselectivity.
N-Boc-trans-4-hydroxy-L-proline , on the other hand, is frequently obtained through a two-step process involving the reduction to the cis-isomer followed by a stereochemical inversion at the C4 position, commonly achieved via a Mitsunobu reaction. Direct reduction to the trans-isomer is less common but can be achieved using sterically hindered reducing agents that favor hydride attack from the less hindered face of the molecule. The trans-hydroxyproline scaffold is a key component in many natural products and pharmaceuticals, valued for its ability to induce specific secondary structures in peptides.
Experimental Protocols
Protocol 1: Stereoselective Reduction to N-Boc-cis-4-hydroxy-L-proline using Sodium Borohydride
This protocol describes the highly diastereoselective reduction of Boc-4-oxo-Pro-OH to the corresponding cis-alcohol using sodium borohydride.
Materials:
-
N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-4-oxo-L-proline (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4) to neutralize the excess NaBH₄ and the resulting borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-cis-4-hydroxy-L-proline.
Protocol 2: Stereoselective Reduction to N-Boc-trans-4-hydroxy-L-proline using L-Selectride®
This protocol outlines the use of a sterically hindered borohydride, L-Selectride®, for the diastereoselective reduction of Boc-4-oxo-Pro-OH to the trans-alcohol.
Materials:
-
N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH)
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Dry ice/acetone bath
-
Syringe and needle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-oxo-L-proline (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-trans-4-hydroxy-L-proline.
Protocol 3: Synthesis of N-Boc-trans-4-hydroxy-L-proline via Mitsunobu Inversion of the cis-Isomer
This protocol describes the inversion of the stereocenter at C4 of N-Boc-cis-4-hydroxy-L-proline to obtain the trans-isomer.
Materials:
-
N-Boc-cis-4-hydroxy-L-proline
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Benzoic acid or p-Nitrobenzoic acid
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Dioxane/Water mixture
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Ice bath
Procedure:
Step A: Mitsunobu Reaction
-
In a Schlenk flask under an inert atmosphere, dissolve N-Boc-cis-4-hydroxy-L-proline (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (or p-nitrobenzoic acid) (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to isolate the intermediate benzoate ester.
Step B: Saponification
-
Dissolve the isolated benzoate ester in a mixture of methanol and water (or dioxane and water).
-
Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the saponification by TLC.
-
Once complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with ether to remove triphenylphosphine oxide.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
Quantitative Data Summary
The following table summarizes typical yields and diastereomeric excess (de) for the described protocols. Note that these values can vary depending on the specific reaction conditions and scale.
| Protocol | Reducing/Inverting Agent | Product | Typical Yield (%) | Typical Diastereomeric Excess (de) (%) |
| 1 | Sodium Borohydride (NaBH₄) | N-Boc-cis -4-hydroxy-L-proline | 85 - 95 | > 95 (cis : trans) |
| 2 | L-Selectride® | N-Boc-trans -4-hydroxy-L-proline | 70 - 85 | > 90 (trans : cis) |
| 3 | Mitsunobu Inversion (PPh₃, DIAD, Benzoic Acid) | N-Boc-trans -4-hydroxy-L-proline | 60 - 75 (over 2 steps) | > 98 (trans : cis) |
Visualizations
Caption: Synthetic routes to cis- and trans-4-hydroxyproline.
Caption: General experimental workflow for stereoselective reduction.
Application Notes and Protocols: Derivatization of Boc-4-oxo-Pro-OH for Diverse Chemical Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proline and its analogues are privileged scaffolds in medicinal chemistry, frequently found in FDA-approved drugs.[1] Their rigid, cyclic structure imposes conformational constraints on molecules, which can be critical for biological activity and improving pharmacokinetic properties.[2] N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a versatile chiral building block for creating diverse libraries of 4-substituted proline derivatives. The ketone moiety at the C4 position serves as a key functional handle for a variety of chemical transformations, enabling the systematic exploration of the chemical space around the proline core. This document provides detailed protocols for two powerful derivatization methods: reductive amination and Wittig olefination.
Core Derivatization Strategies
Boc-4-oxo-Pro-OH allows for the introduction of diverse functional groups at the C4 position. The ketone can be transformed into secondary amines, methylene groups, and other complex substituents. This versatility makes it an ideal starting material for diversity-oriented synthesis (DOS) to generate libraries for screening in drug discovery programs.[3]
Below is a diagram illustrating the central role of Boc-4-oxo-Pro-OH as a scaffold for generating chemical diversity.
Caption: Versatility of Boc-4-oxo-Pro-OH as a synthetic scaffold.
Application Note 1: Synthesis of 4-Amino-Proline Derivatives via Reductive Amination
Principle
Reductive amination is a robust method for forming carbon-nitrogen bonds.[4] The reaction proceeds in two stages within a single pot: the ketone of Boc-4-oxo-Pro-OH reacts with a primary or secondary amine to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild hydride reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final 4-substituted amine product.[5][6] STAB is often preferred as it is selective for imines over ketones and is compatible with a range of solvents like dichloromethane (DCM) or dichloroethane (DCE).[7]
Experimental Workflow: Reductive Amination
The following diagram outlines the typical laboratory workflow for the reductive amination of Boc-4-oxo-Pro-OH.
Caption: Step-by-step workflow for reductive amination.
Detailed Protocol
-
Preparation: To a round-bottom flask, add Boc-4-oxo-Pro-OH (1.0 mmol, 1.0 equiv) and the desired amine (1.1 mmol, 1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM, 10 mL).
-
Imine Formation: Stir the resulting solution at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.[4]
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to the mixture portion-wise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-proline derivative.
Representative Data
The following table summarizes typical yields for the reductive amination of Boc-4-oxo-Pro-OH with various amines.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Boc-4-(benzylamino)-L-proline | 85 |
| 2 | Aniline | N-Boc-4-(phenylamino)-L-proline | 78 |
| 3 | Morpholine | N-Boc-4-morpholino-L-proline | 92 |
| 4 | Cyclopropylamine | N-Boc-4-(cyclopropylamino)-L-proline | 81 |
Application Note 2: Synthesis of 4-Alkylidene-Proline Derivatives via Wittig Olefination
Principle
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[8] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[9] For Boc-4-oxo-Pro-OH, this reaction introduces an exocyclic double bond at the C4 position. The nature of the substituent on the ylide determines the final structure of the 4-alkylidene group. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and are typically generated in situ using a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[10][11]
Detailed Protocol
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 mmol, 1.2 equiv) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base such as n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or deep red).
-
-
Olefination Reaction:
-
Dissolve Boc-4-oxo-Pro-OH (1.0 mmol, 1.0 equiv) in a separate flask with anhydrous THF (5 mL).
-
Cool the ylide solution back down to 0 °C.
-
Add the solution of Boc-4-oxo-Pro-OH to the ylide solution dropwise via cannula or syringe.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the desired 4-alkylidene-proline derivative.[12]
-
Representative Data
The table below shows expected products and typical yields for the Wittig olefination of Boc-4-oxo-Pro-OH.
| Entry | Phosphonium Salt | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | N-Boc-4-methylene-L-proline | 75 |
| 2 | Ethyltriphenylphosphonium bromide | N-Boc-4-ethylidene-L-proline | 68 |
| 3 | Benzyltriphenylphosphonium chloride | N-Boc-4-benzylidene-L-proline | 72 |
| 4 | (Carbethoxymethyl)triphenylphosphonium chloride | N-Boc-4-(carbethoxymethylene)-L-proline | 80 (Stabilized Ylide) |
Boc-4-oxo-Pro-OH is a highly valuable and versatile starting material for the construction of diverse chemical libraries based on the proline scaffold. The protocols for reductive amination and Wittig olefination described here are reliable and scalable methods for introducing a wide range of functionalities at the C4 position. These derivatized proline analogues can serve as key components in the synthesis of novel peptidomimetics, small molecule inhibitors, and other biologically active compounds for drug discovery and development.[13][14]
References
- 1. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benthamdirect.com [benthamdirect.com]
- 14. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-4-oxo-L-proline as a Chiral Scaffold for Enantiomerically Pure Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a versatile and highly valuable chiral building block in modern organic synthesis. Its rigid pyrrolidine ring, combined with the strategically placed ketone functionality and the readily cleavable Boc protecting group, makes it an ideal scaffold for the stereoselective synthesis of a diverse array of enantiomerically pure compounds. This document provides detailed application notes and experimental protocols for the utilization of Boc-4-oxo-Pro-OH in the synthesis of modified amino acids, peptidomimetics, and other complex molecular architectures with significant potential in medicinal chemistry and drug discovery.
The inherent chirality of the L-proline backbone provides a fixed stereocenter, guiding the stereochemical outcome of subsequent transformations at the C4 position. The 4-oxo group serves as a versatile handle for a wide range of chemical modifications, including stereoselective reductions, reductive aminations, and carbon-carbon bond-forming reactions. These modifications allow for the introduction of various substituents with precise stereochemical control, leading to the generation of diverse libraries of 4-substituted proline derivatives.
Key Applications
The unique structural features of Boc-4-oxo-Pro-OH lend themselves to a variety of synthetic applications:
-
Synthesis of Bioactive Peptides and Peptidomimetics: Incorporation of 4-substituted proline derivatives can introduce conformational constraints into peptide backbones, enhancing their biological activity, selectivity, and metabolic stability.
-
Development of Novel Therapeutic Agents: The pyrrolidine scaffold is a common motif in many biologically active molecules. Boc-4-oxo-Pro-OH serves as a key starting material for the synthesis of enzyme inhibitors, receptor ligands, and antiviral agents. For instance, derivatives of proline are integral to the structure of drugs like the Hepatitis C virus (HCV) protease inhibitor Telaprevir.
-
Asymmetric Synthesis: The chiral nature of Boc-4-oxo-Pro-OH allows it to be used as a chiral auxiliary or a starting material for the enantioselective synthesis of complex natural products and other chiral molecules.
Experimental Protocols
Synthesis of Boc-4-oxo-L-proline from L-Hydroxyproline
This protocol describes the synthesis of the chiral scaffold starting from the readily available L-hydroxyproline. The process involves the protection of the amine group with a Boc group followed by the oxidation of the hydroxyl group.
Workflow for the Synthesis of Boc-4-oxo-L-proline
Caption: General workflow for the two-step synthesis of Boc-4-oxo-L-proline.
Detailed Protocol:
-
Boc Protection of L-Hydroxyproline:
-
Dissolve L-hydroxyproline (1.0 eq) in a suitable solvent system such as a mixture of water and tetrahydrofuran (THF).
-
Add a base, for example, sodium hydroxide (NaOH) (2.0-3.0 eq), to the solution and stir until the starting material is fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-hydroxyproline.
-
-
Oxidation to Boc-4-oxo-L-proline:
-
Dissolve Boc-L-hydroxyproline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (e.g., 0.1 eq).
-
Add the oxidizing agent, such as trichloroisocyanuric acid (TCCA) (1.0-1.2 eq), portion-wise at 0 °C.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Boc-4-oxo-L-proline.
-
Stereoselective Reduction of the 4-Oxo Group
The ketone functionality of Boc-4-oxo-Pro-OH can be stereoselectively reduced to the corresponding hydroxyl group, yielding either the cis-(2S,4S) or trans-(2S,4R) 4-hydroxyproline derivatives, depending on the choice of reducing agent and reaction conditions.
Protocol for the Synthesis of Boc-(2S,4S)-hydroxy-L-proline (cis):
-
Dissolve Boc-4-oxo-L-proline methyl ester (1.0 eq) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.
Protocol for the Synthesis of Boc-(2S,4R)-hydroxy-L-proline (trans):
Achieving the trans isomer with high diastereoselectivity often requires the use of bulkier reducing agents.
-
Dissolve Boc-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of a bulky reducing agent such as L-Selectride® (1.2-1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Reductive Amination of the 4-Oxo Group
Reductive amination allows for the introduction of a wide variety of nitrogen-containing substituents at the C4 position, providing access to a library of 4-amino-proline derivatives.
General Protocol for Reductive Amination:
-
Dissolve Boc-4-oxo-L-proline methyl ester (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.
-
Add a dehydrating agent, such as molecular sieves or sodium sulfate.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.
Wittig Reaction for C4-Alkylation
The Wittig reaction provides a powerful method for the formation of a carbon-carbon double bond at the C4 position, yielding 4-alkylidene-proline derivatives which can be further functionalized, for example, through hydrogenation.
Protocol for the Synthesis of Boc-4-methylene-L-proline methyl ester:
-
Suspend a phosphonium salt, such as methyltriphenylphosphonium bromide (1.2-1.5 eq), in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium or potassium tert-butoxide (1.1-1.4 eq), dropwise to generate the ylide.
-
Stir the resulting ylide solution at 0 °C for 30-60 minutes.
-
Add a solution of Boc-4-oxo-L-proline methyl ester (1.0 eq) in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and key transformations of Boc-4-oxo-L-proline.
Table 1: Synthesis of Boc-4-oxo-L-proline
| Starting Material | Reaction | Product | Yield (%) | Purity/ee (%) | Reference |
| L-Hydroxyproline | Two-step (Boc protection, Oxidation) | Boc-4-oxo-L-proline | 70-85 | >99 ee | [1] |
Table 2: Key Transformations of Boc-4-oxo-L-proline Derivatives
| Starting Material | Reaction | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Boc-4-oxo-L-proline methyl ester | Stereoselective Reduction (NaBH₄) | Boc-(2S,4S)-hydroxy-L-proline methyl ester | 85-95 | >95:5 (cis:trans) |
| Boc-4-oxo-L-proline methyl ester | Stereoselective Reduction (L-Selectride®) | Boc-(2S,4R)-hydroxy-L-proline methyl ester | 70-85 | >95:5 (trans:cis) |
| Boc-4-oxo-L-proline methyl ester | Reductive Amination (Benzylamine, NaBH(OAc)₃) | Boc-(2S,4R/S)-4-(benzylamino)-L-proline methyl ester | 60-80 | Mixture of diastereomers |
| Boc-4-oxo-L-proline methyl ester | Wittig Reaction (Ph₃P=CH₂) | Boc-4-methylene-L-proline methyl ester | 75-90 | N/A |
Mandatory Visualization
Experimental Workflow
Caption: Versatile transformations of the Boc-4-oxo-Pro-OH scaffold.
Signaling Pathway: Inhibition of HCV Replication by a Proline-Derived Drug
Many antiviral drugs, such as the HCV NS3/4A protease inhibitor Telaprevir, incorporate proline-like scaffolds. The following diagram illustrates the mechanism of action of such inhibitors in the context of the Hepatitis C virus life cycle.
References
Application Notes and Protocols for the Coupling of Boc-4-oxo-Pro-OH with Primary and Secondary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-Butoxycarbonyl-4-oxo-L-proline (Boc-4-oxo-Pro-OH) is a valuable chiral building block in medicinal chemistry and peptide synthesis. Its rigid pyrrolidine core, bearing a ketone functionality, allows for the introduction of conformational constraints and a versatile handle for further chemical modifications. The Boc protecting group provides a stable N-terminal protection that is readily removable under acidic conditions, ensuring compatibility with standard peptide synthesis strategies.
This document provides detailed protocols for the efficient coupling of Boc-4-oxo-Pro-OH to both primary and secondary amines, common steps in the synthesis of peptidomimetics, and other complex organic molecules. The protocols outlined below utilize widely-used coupling reagents and are intended to serve as a robust starting point for synthesis endeavors.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes typical outcomes for the coupling of Boc-4-oxo-Pro-OH with representative primary and secondary amines using different standard coupling methodologies.
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Typical Yield (%) |
| Boc-4-oxo-Pro-OH | Benzylamine (Primary) | HATU / DIPEA | DMF | 90-95 |
| Boc-4-oxo-Pro-OH | Benzylamine (Primary) | EDC / HOBt | DCM/DMF | 85-90 |
| Boc-4-oxo-Pro-OH | Morpholine (Secondary) | HATU / DIPEA | DMF | 85-90 |
| Boc-4-oxo-Pro-OH | Morpholine (Secondary) | EDC / HOBt | DCM/DMF | 80-85 |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling with a Primary Amine (Benzylamine)
This protocol describes a highly efficient method for the coupling of Boc-4-oxo-Pro-OH with a primary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a uranium salt-based coupling reagent known for its high reactivity and low racemization risk.
Materials:
-
Boc-4-oxo-Pro-OH
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-4-oxo-Pro-OH (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Pre-activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Coupling with a Secondary Amine (Morpholine)
This protocol details a classic and cost-effective method for amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), which acts as an additive to improve efficiency and suppress side reactions.
Materials:
-
Boc-4-oxo-Pro-OH
-
Morpholine
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add Boc-4-oxo-Pro-OH (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Amine Addition: Add morpholine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers and wash with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the coupling of Boc-4-oxo-Pro-OH with amines.
Caption: General reaction scheme for amide bond formation.
Application Notes and Protocols for the Use of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic Acid in Peptidomimetic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, commonly known as N-Boc-4-oxo-L-proline, is a versatile chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a reactive ketone group on the pyrrolidine ring, makes it an invaluable scaffold for the synthesis of a wide array of peptidomimetics.[1][2] Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced metabolic stability, oral bioavailability, and receptor selectivity.[3]
The 4-oxo functionality of N-Boc-4-oxo-L-proline serves as a key handle for introducing structural diversity through various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.[1] This allows for the creation of conformationally constrained peptide analogues and novel heterocyclic systems.[2] One of the most significant applications of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[4]
These application notes provide detailed protocols for the use of this compound in the synthesis of peptidomimetics, with a focus on the preparation of DPP-4 inhibitors.
Key Applications
-
Synthesis of DPP-4 Inhibitors: N-Boc-4-oxo-L-proline is a crucial intermediate in the synthesis of "gliptins," such as Teneligliptin. The pyrrolidine scaffold mimics the proline residue that is a natural substrate for DPP-4.
-
Development of Conformationally Restricted Peptides: The rigid pyrrolidine ring with the C4-substitution helps in constraining the peptide backbone, which can lead to enhanced receptor binding affinity and selectivity.[2]
-
Preparation of Novel Heterocyclic Compounds: The ketone group can be used as a starting point for the construction of more complex heterocyclic systems with potential biological activity.[2]
-
Enzyme Inhibitor Scaffolds: Beyond DPP-4, derivatives of N-Boc-4-oxo-L-proline can be explored as inhibitors for other enzymes, such as proteases and kinases.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of N-Boc-4-oxo-L-proline and its application in the synthesis of the DPP-4 inhibitor, Teneligliptin.
Table 1: Synthesis of this compound
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| L-Hydroxyproline | Di-tert-butyl dicarbonate, TEMPO, Trichloroisocyanuric acid | Water, Ethyl Acetate | ~2 hours | -5 to 30 | ~75 | >99.5 |
Data compiled from patent literature describing an industrial synthesis process.
Table 2: Synthesis of Teneligliptin Intermediate via Reductive Amination
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid derivative | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, Sodium triacetoxyborohydride | Toluene, Tetrahydrofuran | Not Specified | Not Specified | up to 98 | >98 |
Data compiled from patent literature describing the synthesis of a key intermediate for Teneligliptin.
Table 3: Biological Activity of a Representative DPP-4 Inhibitor
| Compound | Target | IC50 (nM) |
| Teneligliptin | DPP-4 | 1.266 ± 0.264 |
IC50 value for a representative DPP-4 inhibitor is provided for context. Specific IC50 for Teneligliptin may vary based on assay conditions.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a documented industrial synthesis process.
Materials:
-
L-Hydroxyproline
-
Water
-
Trichloroisocyanuric acid (TCCA)
-
Tetramethylpiperidine-1-oxyl (TEMPO)
-
Triethylamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Ethyl acetate
-
Sodium chloride
Procedure:
-
Dissolve L-hydroxyproline (1 equivalent) in water.
-
Cool the solution to -5 °C.
-
Add TCCA (1.9 equivalents) to the reaction mixture, maintaining the temperature below 0 °C.
-
Slowly add a catalytic amount of TEMPO.
-
Allow the reaction to proceed, monitoring completion by TLC.
-
Adjust the pH of the reaction mixture to 8-9 with triethylamine.
-
Add Boc anhydride and stir until the reaction is complete.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Expected Yield: Approximately 75% with a purity of >99.5%.[6]
Protocol 2: Solid-Phase Synthesis of a Peptidomimetic using Reductive Amination
This protocol describes the key reductive amination step to introduce a side chain at the 4-position of the proline ring, a common strategy in the synthesis of DPP-4 inhibitors. This is a general representation of the synthesis of a key intermediate for compounds like Teneligliptin.
Materials:
-
Resin-bound peptide with a C-terminal 4-oxoproline residue
-
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the resin-bound peptide in DCM.
-
Add 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (3 equivalents) and a catalytic amount of acetic acid to the resin.
-
Agitate the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (3 equivalents) and continue to agitate the mixture at room temperature.
-
Monitor the reaction for completion using a Kaiser test (should be negative).
-
Wash the resin thoroughly with DCM, methanol, and then DCM again.
-
Dry the resin under vacuum.
The resulting resin-bound peptidomimetic can then be further elongated or cleaved from the resin for purification and characterization.
Visualizations
Signaling Pathway
The primary therapeutic target for peptidomimetics derived from this compound, such as Teneligliptin, is the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[1][4] Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Experimental Workflow
The general workflow for the synthesis of a peptidomimetic using this compound via solid-phase synthesis is outlined below.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of peptidomimetics with significant therapeutic potential. Its utility is particularly well-demonstrated in the development of DPP-4 inhibitors for the management of type 2 diabetes. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold and to design and synthesize novel bioactive molecules for a range of therapeutic targets. The ability to introduce diverse functionalities at the 4-position allows for fine-tuning of the pharmacological properties of the resulting peptidomimetics, making it a key component in modern drug discovery pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2654069C2 - Process for preparation of teneligliptin - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Spirocyclic Proline Analogues from N-Boc-4-oxo-L-proline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the synthesis of diverse spirocyclic proline analogues, utilizing N-Boc-4-oxo-L-proline as a key starting material. The unique three-dimensional architecture of spirocycles makes them increasingly valuable scaffolds in modern drug discovery, offering the potential for enhanced target specificity and improved pharmacokinetic properties.[1] This document outlines two primary synthetic strategies: the 1,3-dipolar cycloaddition for the synthesis of spiro[pyrrolidine-3,3'-oxindoles] and a tandem Knoevenagel condensation-intramolecular Michael addition for the formation of other spirocyclic systems.
Introduction to Spirocyclic Proline Analogues
Proline and its analogues are crucial components in medicinal chemistry due to their conformational rigidity, which can impart favorable structural constraints on peptides and small molecule drugs.[2] Spirocyclic proline derivatives further enhance this rigidity by introducing a shared carbon atom between the proline ring and a second cyclic system. This class of compounds has shown a wide range of biological activities, including potential applications as anticancer, antiviral, and anti-inflammatory agents.[3][4] The synthesis of these complex structures, particularly in an enantiomerically pure form, is a significant area of interest in pharmaceutical research.
Synthetic Strategies and Protocols
Two robust methods for the synthesis of spirocyclic proline analogues from N-Boc-4-oxo-L-proline are presented below. These protocols are based on established chemical transformations and can be adapted for the generation of a library of diverse spirocyclic compounds.
Strategy 1: 1,3-Dipolar Cycloaddition for Spiro[pyrrolidine-3,3'-oxindole] Analogues
The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the construction of five-membered nitrogen-containing heterocycles, including the pyrrolidine core of spiro-oxindoles.[5] In this strategy, an azomethine ylide is generated in situ from an α-amino acid or its derivative and an aldehyde or ketone. This ylide then undergoes a cycloaddition reaction with a suitable dipolarophile to yield the spirocyclic product. While many protocols describe the generation of azomethine ylides from the decarboxylative condensation of an amino acid with a carbonyl compound, a plausible adaptation for N-Boc-4-oxo-L-proline is outlined below.
Experimental Protocol: Synthesis of N-Boc-spiro[pyrrolidine-3,3'-oxindole] Derivatives
This protocol describes a three-component reaction involving isatin, a secondary amino acid (to form the azomethine ylide), and a dipolarophile. To adapt this for the synthesis of spirocyclic proline analogues from N-Boc-4-oxo-L-proline, the 4-oxo-proline derivative can be envisioned to react with a primary amine to form an intermediate imine, which can then tautomerize or be deprotonated to form the azomethine ylide.
Materials:
-
N-Boc-4-oxo-L-proline methyl ester
-
Substituted isatin (e.g., isatin, 5-chloroisatin)
-
Benzylamine
-
A dipolarophile (e.g., dimethyl acetylenedicarboxylate, maleimides)
-
Toluene or Methanol (reaction solvent)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
To a solution of N-Boc-4-oxo-L-proline methyl ester (1.0 mmol) and a substituted isatin (1.0 mmol) in toluene (10 mL), add benzylamine (1.1 mmol).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water for 2-4 hours, monitoring the reaction by TLC.
-
After the formation of the intermediate azomethine ylide, cool the reaction mixture to room temperature.
-
Add the dipolarophile (1.2 mmol) to the reaction mixture and stir at room temperature or gentle heat (40-60 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcomes:
The yields and diastereoselectivity of this reaction can vary depending on the specific substrates and reaction conditions used. The following table provides representative data from analogous 1,3-dipolar cycloaddition reactions for the synthesis of spiro-oxindoles.
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin | Sarcosine | N-phenylmaleimide | 85 | >99:1 |
| 2 | 5-Chloroisatin | L-Proline | Dimethyl fumarate | 78 | 95:5 |
| 3 | N-Methylisatin | Sarcosine | Acrylonitrile | 92 | 90:10 |
Strategy 2: Tandem Knoevenagel Condensation and Intramolecular Michael Addition
The ketone functionality at the 4-position of N-Boc-4-oxo-L-proline makes it an ideal substrate for the Knoevenagel condensation with active methylene compounds. The resulting α,β-unsaturated intermediate can then undergo a subsequent intramolecular Michael addition to form a spirocyclic system. This tandem reaction sequence provides a versatile route to a variety of spirocyclic proline analogues.
Experimental Protocol: Synthesis of Spirocyclic Proline Analogues via Knoevenagel-Michael Reaction
Materials:
-
N-Boc-4-oxo-L-proline
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
A base catalyst (e.g., piperidine, sodium ethoxide)
-
A protic solvent (e.g., ethanol, methanol)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent for chromatography)
Procedure:
-
Dissolve N-Boc-4-oxo-L-proline (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC. The reaction may require gentle heating to facilitate the intramolecular Michael addition.
-
Once the reaction is complete, neutralize the mixture with 1N HCl.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the spirocyclic proline analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcomes:
The success and yield of this tandem reaction are dependent on the reactivity of the active methylene compound and the steric hindrance around the proline ring. The following table illustrates potential products and expected yields based on similar tandem reactions.
| Entry | Active Methylene Compound | Expected Spirocyclic Core | Representative Yield (%) |
| 1 | Malononitrile | Spiro[pyrrolidine-3,2'-dicyanocyclopentane] | 60-80 |
| 2 | Ethyl Cyanoacetate | Spiro[pyrrolidine-3,2'-cyanocyclopentane-carboxylate] | 55-75 |
| 3 | Barbituric Acid | Spiro[pyrrolidine-3,5'-pyrimidine-trione] | 65-85 |
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic strategies described above.
Caption: Workflow for the synthesis of spiro-oxindoles.
Caption: Tandem reaction for spirocycle synthesis.
Applications in Drug Development
Spirocyclic proline analogues represent a promising class of compounds for the development of novel therapeutics. The rigidified three-dimensional structures can lead to higher binding affinities and selectivities for biological targets. For example, spiro-oxindole derivatives have been investigated for their potent anticancer activities. The synthetic protocols provided herein offer a foundation for the creation of compound libraries for high-throughput screening and lead optimization in various disease areas. The introduction of diverse functionalities through the choice of reactants in these multi-component reactions allows for the fine-tuning of physicochemical properties to enhance drug-like characteristics.
Caption: Role in drug discovery pathways.
Conclusion
The synthesis of spirocyclic proline analogues from N-Boc-4-oxo-L-proline provides a valuable platform for the discovery of novel chemical entities with therapeutic potential. The detailed protocols and synthetic strategies outlined in these application notes are intended to empower researchers in the fields of medicinal chemistry and drug development to explore this exciting area of chemical space. The versatility of the described methods allows for the creation of diverse libraries of spirocyclic compounds for biological evaluation.
References
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of MK-8831, A Novel Spiro-Proline Macrocycle as a Pan-Genotypic HCV-NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of 4-Oxoproline into Peptide Chains to Induce Specific Conformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline and its derivatives are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This property is frequently exploited in peptide and protein engineering to stabilize specific secondary structures, such as β-turns and polyproline helices, and to modulate protein folding and stability. The incorporation of 4-substituted prolines, in particular, offers a powerful tool for fine-tuning peptide conformation through steric and stereoelectronic effects.
This document provides detailed application notes and experimental protocols for the incorporation of 4-oxoproline into peptide chains. 4-Oxoproline, a ketone-containing analog of proline, serves a dual purpose: it can influence the local peptide conformation and also act as a versatile electrophilic handle for bioconjugation. These protocols are intended for researchers in peptide chemistry, structural biology, and drug development who are interested in utilizing 4-oxoproline for designing peptides with specific structural and functional properties.
Application Notes
The incorporation of 4-oxoproline into a peptide chain can influence its conformation in several ways:
-
Induction of β-turns: The rigid ring structure of proline is a key component of many β-turns. The ketone group at the 4-position of 4-oxoproline can further influence the puckering of the pyrrolidine ring, which in turn affects the φ (phi) and ψ (psi) dihedral angles of the peptide backbone, potentially favoring the formation of specific turn types.[1][2] While extensive quantitative data on 4-oxoproline-induced turns is still emerging, studies on other 4-substituted prolines suggest a strong influence on turn propensity.
-
Modulation of Polyproline Helices: Polyproline sequences can adopt two distinct helical structures: the right-handed polyproline I (PPI) helix with all cis peptide bonds, and the more extended, left-handed polyproline II (PPII) helix with all trans peptide bonds.[3][4] The substitution at the 4-position of the proline ring can bias the cis/trans isomerization of the preceding peptide bond, thereby influencing the helical preference.[1][5]
-
Electrophilic Handle for Bioconjugation: The ketone group of 4-oxoproline provides a unique reactive site for chemoselective ligation reactions, such as oxime and hydrazone formation.[1] This allows for the site-specific labeling of peptides with fluorescent probes, imaging agents, or other functional moieties.
Conformational Effects of 4-Substituted Prolines
The conformational preferences of 4-substituted prolines are largely governed by stereoelectronic effects, specifically the gauche effect and n→π* interactions.[1][6][7] While direct quantitative data for 4-oxoproline is limited, the well-studied examples of 4-hydroxyproline and 4-fluoroproline provide valuable insights into the expected behavior.
| Proline Derivative | Ring Pucker Preference | Effect on Preceding Peptide Bond | Favored Conformation | Reference |
| (4R)-Hydroxyproline | Cγ-exo | Stabilizes trans isomer | Polyproline II helix | [5] |
| (4S)-Hydroxyproline | Cγ-endo | Favors cis isomer | Polyproline I helix | [8] |
| (4R)-Fluoroproline | Cγ-exo | Stabilizes trans isomer | Polyproline II helix | [5][6] |
| (4S)-Fluoroproline | Cγ-endo | Favors cis isomer | Polyproline I helix | [5][6] |
| 4-Oxoproline | Likely planar or shallow pucker | May slightly favor trans isomer | Context-dependent | Inferred from[1][9] |
Note: The conformational effects of 4-oxoproline are inferred from its structure and the behavior of other 4-substituted prolines. Further experimental validation is required.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxoproline-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the synthesis of a peptide containing a 4-oxoproline residue by first incorporating a 4-hydroxyproline (Hyp) residue, followed by on-resin oxidation.
Materials:
-
Fmoc-L-(4R)-hydroxyproline (Fmoc-Hyp(tBu)-OH can also be used)
-
Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Oxidizing agent: Dess-Martin periodinane (DMP)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Hyp-OH at the desired position.
-
On-Resin Oxidation of Hydroxyproline to 4-Oxoproline:
-
After incorporation of the final amino acid and removal of the N-terminal Fmoc group, wash the resin with DCM.
-
Prepare a solution of Dess-Martin periodinane (5 eq.) in DCM.
-
Add the DMP solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DCM followed by DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.
Materials:
-
Purified 4-oxoproline-containing peptide
-
Aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD-transparent solvents (e.g., trifluoroethanol (TFE) for helix induction)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the desired buffer at a concentration of approximately 1 mg/mL.
-
Determine the exact peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by other quantitative methods.
-
Dilute the stock solution to a final concentration of 20-50 µM in the same buffer.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Bandwidth: 1 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length in cm
-
-
-
Data Interpretation:
-
α-helix: Characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
-
β-sheet: A negative band at ~218 nm and a positive band at ~195 nm.
-
β-turn: The presence of a weak negative band around 220-230 nm and a strong positive band around 200-205 nm can be indicative of a type I or II β-turn. A negative band around 205 nm and a positive band around 225 nm can suggest a type VI turn (which often involves a cis-proline).
-
Random coil: A strong negative band near 198 nm.
-
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about peptide conformation and dynamics.
Materials:
-
Purified 4-oxoproline-containing peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for larger peptides)
-
NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate NMR solvent to a final concentration of 0.5-2 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:
-
1D ¹H NMR: To observe the overall spectral quality and identify the presence of multiple conformations (e.g., cis/trans isomers).
-
2D TOCSY: To identify spin systems of individual amino acid residues.
-
2D NOESY or ROESY: To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation. Key NOEs for identifying turns include Hα(i) to HN(i+1), HN(i) to HN(i+1), and Hα(i) to HN(i+2).
-
¹H-¹³C HSQC and ¹H-¹⁵N HSQC (for labeled peptides): To obtain assignments for backbone and side-chain atoms.
-
-
Data Analysis and Structure Calculation:
-
Chemical Shift Analysis: The chemical shifts of Cα, Cβ, and Hα atoms are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.
-
NOE-based Distance Restraints: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. These can be used to generate a set of distance restraints.
-
Dihedral Angle Restraints: Coupling constants (e.g., ³J(HN,Hα)) can be used to restrain the φ dihedral angle.
-
Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA, or AMBER) to generate an ensemble of structures that satisfy the experimental restraints.
-
Visualizations
Caption: Workflow for the synthesis and analysis of 4-oxoproline peptides.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyproline helix - Wikipedia [en.wikipedia.org]
- 4. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoelectronic effects on polyproline conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Oxoproline as a Site-Specific Infrared Probe: Application to Assess Proline Isomerization and Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Boc-4-oxo-Pro-OH
Welcome to the technical support center for optimizing coupling reactions involving the sterically hindered amino acid, Boc-4-oxo-Pro-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Boc-4-oxo-Pro-OH challenging?
A1: The coupling of Boc-4-oxo-Pro-OH is challenging primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, combined with the cyclic structure and the ketone group at the 4-position, physically obstructs the approach of the coupling reagents and the amine component. This hindrance can lead to slower reaction rates, incomplete coupling, and lower yields.[1][2][3]
Q2: Which coupling reagents are most effective for hindered amino acids like Boc-4-oxo-Pro-OH?
A2: For sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC alone are often insufficient.[1] More potent onium salt-based reagents are highly recommended. These include:
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and efficiency in difficult couplings.[1][4]
-
Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][5]
Q3: What is epimerization and how can it be minimized when coupling Boc-4-oxo-Pro-OH?
A3: Epimerization is the loss of stereochemical purity at the alpha-carbon of the amino acid, which can occur during the activation and coupling steps.[6][7] To minimize epimerization with Boc-4-oxo-Pro-OH:
-
Choose the right coupling reagent: Phosphonium salt reagents like PyBOP are generally associated with lower levels of racemization.[3] Additives like Oxyma Pure are superior to HOBt in suppressing this side reaction.[3]
-
Control the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[3][7]
-
Optimize reaction temperature: Perform the coupling at a lower temperature to reduce the rate of epimerization.[3][6]
-
Minimize activation time: Avoid prolonged pre-activation of the carboxylic acid before adding the amine component.[3][8]
Q4: What are the key differences between HATU, HBTU, and COMU?
A4: HATU, HBTU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving groups, which impacts their reactivity and safety profiles.
-
HBTU is a widely used and effective reagent based on HOBt.[1]
-
HATU is based on HOAt, making it more reactive and faster than HBTU, which is particularly beneficial for hindered couplings.[1][9][10]
-
COMU is a third-generation reagent based on OxymaPure. It offers coupling efficiency comparable or superior to HATU, has an improved safety profile as Oxyma is not explosive, and is more soluble.[1][5][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low or Incomplete Coupling Yield (Positive Kaiser Test) | Steric Hindrance: The bulky nature of Boc-4-oxo-Pro-OH is impeding the reaction.[1][2][3] | 1. Switch to a more potent coupling reagent: Use HATU, COMU, or PyAOP instead of HBTU or carbodiimides.[1][3]2. Double Couple: After the initial coupling, repeat the coupling step with a fresh solution of activated amino acid.[1][9][13]3. Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or overnight) or slightly increase the temperature (e.g., to 40-50°C), being mindful of potential epimerization.[1][3][8] |
| Peptide Aggregation: The growing peptide chain is aggregating on the solid support, blocking reactive sites.[3] | 1. Change the solvent: Use a more disruptive solvent like NMP or a mixture of DMF/DCM.[3]2. Incorporate Pseudoproline Dipeptides: If applicable to the sequence, these can disrupt secondary structures that lead to aggregation.[14] | |
| Suboptimal Reagent Concentration: Insufficient concentration of reactants to drive the reaction to completion. | Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[13][15] | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure of Boc-4-oxo-Pro-OH to couple to the growing peptide chain. | Follow the solutions for "Low or Incomplete Coupling Yield."Capping: After the coupling step, "cap" any unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[2] |
| Epimerization/Racemization Detected | Over-activation of the Carboxylic Acid: The activated ester is susceptible to base-catalyzed proton abstraction.[1] | 1. Reduce pre-activation time. [3]2. Use in-situ activation: Add the coupling reagent to the resin immediately after the protected amino acid.[1] |
| Strong Base: The base used is too strong, promoting epimerization.[3] | Switch to a weaker base such as N-methylmorpholine (NMM) or collidine.[3][7] | |
| Inappropriate Coupling Reagent/Additive: Some reagents are more prone to causing racemization. | 1. Use a phosphonium-based reagent like PyBOP or PyAOP.[1][3]2. Ensure the use of an additive like HOAt or Oxyma Pure.[3] |
Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Risk of Racemization | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective. | Slower reaction times; byproducts can be problematic. |
| HBTU | Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective. | Can cause guanidinylation of the N-terminus if used in excess.[1][10] |
| HATU | Aminium Salt | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences.[1][9][10] | More expensive than HBTU; can also cause guanidinylation.[1][10] |
| COMU | Uronium Salt | Very High | Very Low | Excellent efficiency; improved safety profile (non-explosive); highly soluble.[1][5][11][12] | Higher cost.[1] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency; no guanidinylation side reaction.[1][4] | Byproducts can be difficult to remove.[1] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Boc-4-oxo-Pro-OH
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the DMF.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF (5-7 times).
-
Activation of Boc-4-oxo-Pro-OH: In a separate vial, dissolve Boc-4-oxo-Pro-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test.[2] If the test is positive (blue/purple color), indicating incomplete coupling, a second coupling may be necessary.[3] Once complete (yellow/colorless), wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
Protocol 2: COMU-Mediated Coupling of Boc-4-oxo-Pro-OH
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Activation and Coupling: In a separate vial, dissolve Boc-4-oxo-Pro-OH (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. After a brief pre-activation (1 minute), add the solution to the resin.[11]
-
Reaction: Agitate the mixture at room temperature for 30 minutes to 1 hour. For highly hindered couplings, a double coupling for 1 hour each may be beneficial.[11]
-
Monitoring and Washing: Follow step 5 from the HATU protocol. The by-products of COMU are water-soluble, which can simplify workup in solution-phase synthesis.[11]
Protocol 3: Capping of Unreacted Amines
If a double coupling still results in a positive Kaiser test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]
Workflow for Optimizing Coupling Reagent
Caption: Workflow for optimizing coupling reagent and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. bachem.com [bachem.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Preventing epimerization of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid during coupling
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during peptide synthesis.
Topic: Preventing Epimerization of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
This guide focuses on a critical issue encountered during the coupling of N-Boc-4-oxopyrrolidine-2-carboxylic acid: the loss of stereochemical integrity at the alpha-carbon (α-carbon) through epimerization. Due to the electron-withdrawing effect of the 4-oxo group, the α-proton is more acidic than in proline, increasing the risk of epimerization under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of coupling N-Boc-4-oxopyrrolidine-2-carboxylic acid?
A1: Epimerization is the undesired inversion of the stereochemistry at the α-carbon of the amino acid, converting the L-isomer into the D-isomer. During peptide synthesis, this results in a diastereomeric impurity that has the same mass as the desired peptide but a different three-dimensional structure, which can be difficult to separate and can drastically alter the peptide's biological activity.[1][2]
Q2: Why is N-Boc-4-oxopyrrolidine-2-carboxylic acid particularly susceptible to epimerization?
A2: The primary mechanism for epimerization of N-protected amino acids during coupling is through the formation of a planar oxazolone intermediate. The presence of the electron-withdrawing ketone group at the 4-position of the pyrrolidine ring increases the acidity of the α-proton. This facilitates its abstraction by a base, which is the rate-limiting step in both direct enolization and oxazolone formation, thereby increasing the rate of epimerization compared to standard proline.
Q3: Which coupling reagents are recommended to minimize epimerization for this amino acid?
A3: Uronium/aminium-based reagents are generally recommended over carbodiimides (like DCC or DIC) when epimerization is a concern. Reagents such as HATU, HCTU, and HBTU, especially when used with an additive like HOAt or OxymaPure, have been shown to suppress epimerization.[1][2] It is advisable to avoid the combination of carbodiimides with HOBt, particularly in polar aprotic solvents like DMF, as this can promote epimerization.[1][2] For sterically hindered and electron-deficient substrates, protocols utilizing acyl fluorides generated in situ have also proven effective.[3][4]
Q4: How does the choice of base affect epimerization?
A4: The base used during activation and coupling plays a crucial role. Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can significantly increase the rate of epimerization. It is highly recommended to use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine), to minimize the abstraction of the α-proton.[1][2]
Q5: What is the impact of temperature and solvent on epimerization?
A5: Higher temperatures accelerate the rate of epimerization. Therefore, it is best to perform coupling reactions at room temperature or below (e.g., 0 °C). Polar aprotic solvents like DMF can also increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[5]
Troubleshooting Guide
Problem: HPLC or LC-MS analysis of the crude or purified peptide shows a significant shoulder or a closely eluting peak with the same mass as the target peptide, suggesting the presence of a diastereomer.
Troubleshooting Workflow
Caption: Troubleshooting workflow for epimerization of N-Boc-4-oxopyrrolidine-2-carboxylic acid.
Data Presentation
While specific quantitative data for N-Boc-4-oxopyrrolidine-2-carboxylic acid is not extensively published, the following table provides an illustrative comparison of epimerization levels observed for other epimerization-prone amino acids under various coupling conditions. These trends are expected to be applicable.
Table 1: Illustrative Epimerization Levels for Phenylglycine (Phg) under Various Coupling Conditions
| Coupling Reagent | Base (4 equiv.) | Solvent | % D-Isomer Formed |
| HATU | DIPEA | DMF | 15.2% |
| HATU | NMM | DMF | 2.5% |
| HATU | 2,4,6-Collidine | DMF | 1.1% |
| HBTU | DIPEA | DMF | 18.9% |
| DIC / HOAt | DIPEA | DMF | 4.8% |
| DEPBT | DIPEA | DMF | 1.9% |
| COMU | 2,4,6-Collidine | DMF | <0.5% |
| COMU | DMP | DMF | <0.5% |
Data adapted from studies on Phenylglycine, a residue known to be highly susceptible to base-catalyzed epimerization.[6] Lower percentages indicate better preservation of stereochemistry.
Experimental Protocols
Protocol 1: Low-Epimerization Coupling of N-Boc-4-oxopyrrolidine-2-carboxylic acid in SPPS
This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
1. Reagent Selection and Preparation:
-
Amino Acid: N-Boc-4-oxopyrrolidine-2-carboxylic acid (3 equiv., 0.3 mmol, 68.8 mg)
-
Coupling Reagent: HATU (2.9 equiv., 0.29 mmol, 110.3 mg)
-
Base: N-Methylmorpholine (NMM) (4 equiv., 0.4 mmol, 44 µL)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (2 mL)
-
Resin: Swell the deprotected peptide-resin in the chosen solvent for 20 minutes.
2. Activation and Coupling Procedure: a. In a separate reaction vessel, dissolve the N-Boc-4-oxopyrrolidine-2-carboxylic acid and HATU in 1.5 mL of the chosen solvent. b. Add the NMM to the activation mixture and vortex briefly (approx. 30 seconds). c. Immediately transfer the activated amino acid solution to the vessel containing the drained peptide-resin. d. Agitate the reaction mixture at room temperature for 2 hours. e. Optional: For particularly difficult couplings or if epimerization is still observed, perform the reaction at 0 °C for 4 hours.
3. Washing and Monitoring: a. After the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with the coupling solvent (3 x 2 mL), followed by DCM (3 x 2 mL). c. Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Analytical Method for Diastereomer Analysis
1. Sample Preparation:
-
Cleave a small amount of peptide from the resin using standard cleavage cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.
2. RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax 300 SB-C₁₈, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A slow, linear gradient is crucial for separating closely eluting diastereomers. For example, 5-45% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C. Elevated temperatures can sometimes improve the resolution between diastereomers.
Visualizations
Epimerization Mechanism via Oxazolone Formation
Caption: The primary mechanism of epimerization through a planar oxazolone intermediate.
References
- 1. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: HPLC Purification of N-Boc-4-oxo-L-proline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HPLC purification of N-Boc-4-oxo-L-proline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC purification method for N-Boc-4-oxo-L-proline derivatives?
A good starting point for method development is to use a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be 5-95% acetonitrile over 20-30 minutes. The TFA helps to protonate the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed at 210 nm.[1]
Q2: My N-Boc-4-oxo-L-proline derivative shows poor UV absorbance. How can I improve detection?
Proline derivatives, including N-Boc-4-oxo-L-proline, may lack a strong chromophore, leading to poor UV detection. If sensitivity is an issue, derivatization with a fluorescent tag like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can be employed.[2][3] This will significantly enhance detection at a wavelength of around 464 nm.[2][3]
Q3: How can I separate the enantiomers of my N-Boc-4-oxo-L-proline derivative?
For chiral separations, a specialized chiral stationary phase is necessary. Polysaccharide-based columns, such as the Chiralpak series (e.g., Chiralpak IA, IC, or AD-H), are widely used for proline derivatives.[2][4][5] The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an acidic modifier like TFA.[2][5]
Q4: What are the key parameters to optimize for improving the resolution between my desired compound and impurities?
To improve resolution, you can optimize the following parameters:
-
Mobile Phase Composition: Adjusting the ratio of organic solvent to the aqueous phase in reversed-phase chromatography or the polar modifier in normal-phase chromatography can significantly impact selectivity.[5]
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[5]
-
pH of the Mobile Phase: For ionizable compounds like N-Boc-4-oxo-L-proline, the pH of the mobile phase should be controlled and kept at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form, which prevents peak tailing.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of N-Boc-4-oxo-L-proline derivatives.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | The pH of the mobile phase is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.[6] | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For N-Boc-4-oxo-L-proline, adding an acid like 0.1% TFA is common.[6] |
| Secondary interactions between the analyte and the stationary phase. | Add a competitor, such as triethylamine (TEA), to the mobile phase to block active sites on the silica backbone. | |
| Column overload.[6] | Reduce the sample concentration or injection volume.[6] | |
| Broad Peaks | The sample solvent is stronger than the mobile phase, causing band broadening at the column inlet. | Dissolve the sample in the initial mobile phase whenever possible.[6] If a stronger solvent is necessary, inject a smaller volume.[6] |
| Extra-column band broadening due to long or wide-bore tubing.[6] | Use tubing with the smallest possible internal diameter and length between the injector, column, and detector.[6] | |
| Column contamination or degradation.[6] | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6] | |
| Split Peaks | Void at the head of the column. | Replace the column. A void can sometimes be addressed by reversing and flushing the column, but replacement is often necessary.[6] |
| Sample solvent is incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent that is miscible with the mobile phase. Ideally, use the initial mobile phase as the sample solvent.[6] | |
| Presence of enantiomers. | If you are not using a chiral column, the two enantiomers may partially separate, leading to a split or distorted peak. Use a chiral HPLC method for separation and analysis.[6] | |
| Ghost Peaks | Contaminants in the mobile phase or from the HPLC system. | Use high-purity HPLC-grade solvents and reagents. Flush the system thoroughly. |
| Carryover from a previous injection. | Implement a needle wash step in the injection sequence. Inject a blank run to confirm carryover. | |
| High Backpressure | Blockage in the system (e.g., clogged frit, tubing, or column). | Systematically disconnect components starting from the detector and working backward to identify the source of the blockage. Replace any clogged parts. |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and that buffers do not precipitate in the presence of high organic solvent concentrations. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
This protocol is a general method for determining the chemical purity of N-Boc-4-oxo-L-proline derivatives.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 250 x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.1% TFA in water[1] |
| Mobile Phase B | 0.1% TFA in acetonitrile[1] |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in the initial mobile phase (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.[1] |
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This protocol is a general method for separating and quantifying the enantiomers of N-Boc-4-oxo-L-proline derivatives.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | Chiralpak IA, IC, or AD-H, 250 x 4.6 mm, 5 µm[2][4][5] |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% TFA[1][5] (The exact ratio may require optimization) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[1] |
| Detection | UV at 210 nm[1] |
| Injection Volume | 10 µL[1] |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] |
Visualized Workflows
Caption: A typical workflow for the HPLC purification of N-Boc-4-oxo-L-proline derivatives.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of Boc-4-oxo-Pro-OH derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My oxidation of N-Boc-4-hydroxy-L-proline is resulting in a low yield of Boc-4-oxo-Pro-OH. What are the common causes?
Low yields in the oxidation of N-Boc-4-hydroxy-L-proline can stem from several factors, primarily related to the choice of oxidant, reaction conditions, and potential side reactions. The most common issues include incomplete reaction, degradation of the starting material or product, and formation of byproducts that complicate purification.
Key areas to investigate include:
-
Oxidizing Agent and Conditions: The efficiency of the oxidation is highly dependent on the chosen method. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation. Each has its own optimal conditions that must be strictly followed.
-
Reaction Temperature: Many oxidation reactions, particularly the Swern oxidation, require cryogenic temperatures (e.g., -78 °C) to be maintained.[1] Deviations from the optimal temperature can lead to side reactions and decomposition of the active oxidant.
-
Moisture Content: The presence of water can interfere with certain oxidation reactions. Ensure all glassware is thoroughly dried and anhydrous solvents are used, especially for Swern and DMP oxidations.
-
Stoichiometry of Reagents: Incorrect ratios of the alcohol, oxidizing agent, and any activators or bases can lead to incomplete reactions or the formation of side products.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The nature of the side products will depend on the oxidation method used:
-
Swern Oxidation:
-
Pummerer rearrangement byproducts: Can occur if the reaction temperature is not kept sufficiently low.
-
Thioacetals: May form if the temperature is not properly controlled.
-
Unreacted Starting Material: Incomplete reaction is a common issue.
-
-
Dess-Martin Periodinane (DMP) Oxidation:
-
TEMPO-catalyzed Oxidation:
-
Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to side reactions.
-
Chlorinated byproducts: If using sodium hypochlorite as the co-oxidant, chlorination of the product can be a side reaction.[4]
-
Q3: How can I improve the yield of my Swern oxidation?
The Swern oxidation is a powerful but technically demanding reaction. To improve yields:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of reagents. Use a dry ice/acetone bath and monitor the internal temperature closely.
-
Order of Addition: The order of reagent addition is critical. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the base (e.g., triethylamine).[5]
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent quenching of the reactive intermediates.
-
Base Selection: In cases of epimerization at the α-carbon, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine may be beneficial.[6]
Q4: My DMP oxidation is messy and purification is difficult. Are there any tips?
DMP oxidation is known for being mild and high-yielding, but the workup can be challenging due to the solid byproducts.
-
Buffering: For acid-sensitive substrates, add a mild base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid that is formed.[3]
-
Quenching and Workup: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This helps to reduce the excess DMP and dissolve the iodinane byproducts, making them easier to remove during extraction.[7]
-
Filtration: After quenching, it can be helpful to dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of Celite to remove the solid byproducts before proceeding with the aqueous workup.
Q5: I am considering using a TEMPO-catalyzed oxidation. What are the advantages and a reliable protocol?
TEMPO-catalyzed oxidations are often considered "greener" as they use a catalytic amount of the nitroxyl radical with a stoichiometric co-oxidant, such as sodium hypochlorite or trichloroisocyanuric acid (TCCA).[8][9]
-
Advantages:
-
Mild reaction conditions, often at or below room temperature.
-
High selectivity for the oxidation of secondary alcohols.
-
Can be performed in a one-pot synthesis starting from unprotected hydroxyproline.[8]
-
-
Considerations:
-
The choice of co-oxidant and reaction pH can significantly impact the yield and selectivity.
-
Careful control of the reaction stoichiometry is necessary to avoid side reactions.
-
A patent describes a high-yielding (75-95.9%) one-pot synthesis of N-Boc-4-oxo-L-proline using TEMPO and a co-oxidant like sodium hypochlorite or TCCA.[8][9]
Q6: What is the best way to purify the final Boc-4-oxo-Pro-OH product?
The purification strategy depends on the purity of the crude product and the nature of the impurities.
-
Crystallization: If the crude product is relatively clean, crystallization can be an effective method for purification. A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent (e.g., hexanes or petroleum ether) to induce crystallization. Seeding with a small crystal of pure product can be beneficial.[10]
-
Column Chromatography: If the crude product contains a significant amount of impurities with similar polarity to the product, flash column chromatography on silica gel is recommended. A typical eluent system would be a gradient of methanol in chloroform or dichloromethane.[1]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes reported yields for the synthesis of Boc-4-oxo-Pro-OH using different oxidation methods. Note that yields can be highly dependent on the specific reaction conditions, scale, and purification method.
| Oxidation Method | Oxidant/Catalyst | Co-oxidant/Base | Reported Yield | References |
| TEMPO-catalyzed | TEMPO | Sodium Hypochlorite | ~75% | [8] |
| TEMPO-catalyzed | TEMPO | Trichloroisocyanuric Acid (TCCA) | 95.9% | [9] |
| Swern Oxidation | DMSO, Oxalyl Chloride | Triethylamine | Typically high, but specific yield for this substrate is not widely reported. General Swern yields are often >90%. | [3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | (Optional: Pyridine or NaHCO₃) | Generally high-yielding, but specific quantitative data for this substrate is not readily available. General DMP yields are often >90%. | [7] |
Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-4-hydroxy-L-proline [1][11]
-
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Oxalyl Chloride
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature remains below -70 °C. Gas evolution (CO and CO₂) will be observed. Stir the mixture for 15 minutes.
-
Prepare a solution of N-Boc-4-hydroxy-L-proline (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.
-
Slowly add anhydrous TEA or DIPEA (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
-
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-4-hydroxy-L-proline [7]
-
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
(Optional) Pyridine or Sodium Bicarbonate
-
-
Procedure:
-
To a round-bottom flask, add N-Boc-4-hydroxy-L-proline (1.0 equivalent) and dissolve it in DCM.
-
If the substrate is acid-sensitive, add pyridine or sodium bicarbonate (1.5 equivalents) to the solution.
-
Add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
-
Protocol 3: TEMPO-catalyzed Oxidation of N-Boc-4-hydroxy-L-proline [9]
-
Materials:
-
N-Boc-4-hydroxy-L-proline
-
Trichloroisocyanuric acid (TCCA)
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)
-
Ethyl Acetate
-
-
Procedure:
-
Dissolve N-Boc-4-hydroxy-L-proline (1.0 equivalent) in ethyl acetate.
-
Add TCCA (approximately 0.75 equivalents) to the solution.
-
Cool the reaction system to 0°C to -5°C.
-
Slowly add a solution of TEMPO (catalytic amount, e.g., 0.03 equivalents) in ethyl acetate, maintaining the temperature between -5°C and 10°C.
-
Stir the reaction mixture at this temperature for 20 minutes.
-
Allow the reaction system to warm to 25°C to 30°C and continue stirring for 60 minutes.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with deionized water and continue stirring for 60 minutes.
-
Filter the reaction mixture. Wash the filtrate with deionized water and then with a brine solution.
-
Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purify by dissolving the residue in ethyl acetate and inducing crystallization by the slow addition of hexane.
-
Visualizations
Caption: General synthesis workflow for Boc-4-oxo-Pro-OH.
Caption: Troubleshooting workflow for low yield.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 9. N-Boc-4-oxo-L-proline synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Side reactions associated with the 4-oxo functional group in Boc-4-oxo-Pro-OH
Welcome to the technical support center for Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) . This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions associated with the 4-oxo functional group during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the 4-oxo functional group of Boc-4-oxo-Pro-OH during peptide synthesis?
The primary side reactions stem from the reactivity of the ketone at the 4-position of the proline ring. The most commonly reported issues are:
-
Dithioacetal Formation during Cleavage: The ketone group can react with thiol-based scavengers, such as 1,2-ethanedithiol (EDT), during the final trifluoroacetic acid (TFA) cleavage step. This reaction results in the formation of a stable 4,4-dithiolane adduct on the proline residue.[1]
-
Epimerization at the C5 Position: The α-carbon to the ketone (C5) is susceptible to epimerization under basic conditions, which can be encountered during coupling steps in solid-phase peptide synthesis (SPPS). This can lead to the formation of the D-allo-diastereomer, impacting the peptide's final conformation and biological activity.
-
Aldol Condensation: Under basic conditions, the enolizable ketone can potentially undergo self-condensation or react with other carbonyl-containing compounds in the reaction mixture.
-
Imine/Enamine Formation: The ketone can react with primary or secondary amines, such as the N-terminus of the growing peptide chain or amine-containing reagents, to form imine or enamine intermediates.
Troubleshooting Guides
Issue 1: An unexpected mass of +74 Da is observed in the final peptide by LC-MS.
Potential Cause: This mass shift is characteristic of the formation of a 4,4-(ethanediyl-1,2-dithio)acetal on the 4-oxoproline residue. This occurs when 1,2-ethanedithiol (EDT) is used as a scavenger in the TFA cleavage cocktail. The ketone reacts with the two thiol groups of EDT to form a stable five-membered dithiolane ring.[1]
Solution: To avoid this side reaction, it is crucial to use a cleavage cocktail that does not contain thiol-based scavengers.
Recommended Cleavage Protocol (Thiol-Free): A standard cleavage cocktail for peptides without other sensitive residues is a mixture of TFA, water, and triisopropylsilane (TIS).
| Reagent | Percentage | Role |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage |
| Water (H₂O) | 2.5% | Scavenger |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
Experimental Protocol: Thiol-Free Cleavage
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS for every 10 mL of cocktail required.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation and Isolation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two to three times.
-
Drying: Dry the final peptide pellet under vacuum.
Analytical Characterization of the Dithiolane Adduct: If the dithiolane side product is suspected, it can be identified using LC-MS/MS. The fragmentation pattern will show a characteristic mass difference corresponding to the modified proline residue.
Issue 2: The appearance of a diastereomeric impurity in the crude peptide.
Potential Cause: This is likely due to epimerization at the C5 position of the 4-oxoproline residue. The α-proton at C5 is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity. This is more prevalent when using strong bases or extended coupling times.
Mitigation Strategies:
-
Choice of Base: Use a sterically hindered and milder base, such as 2,4,6-collidine, instead of diisopropylethylamine (DIEA) during the coupling step.
-
Coupling Reagents: Employ coupling reagents known for lower epimerization rates, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt), like HATU. The use of additives like copper(II) chloride (CuCl₂) in combination with HOBt has also been reported to suppress epimerization.[2]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[3]
-
Pre-activation Time: Avoid prolonged pre-activation times of the carboxylic acid, as this can increase the risk of epimerization.
Quantitative Data on Epimerization: The extent of epimerization is highly dependent on the specific reaction conditions. Below is a comparative table illustrating the effect of different coupling conditions on epimerization for sensitive amino acids, which can serve as a guideline.
| Coupling Reagent | Base | Temperature (°C) | % Epimerization (Model Peptide) |
| HBTU | DIEA | 25 | High |
| HATU | DIEA | 25 | Moderate |
| HATU | Collidine | 25 | Low |
| DIC/HOAt | None | 25 | Very Low |
| DIC/CuCl₂/HOBt | DIEA | 25 | Very Low |
Note: This table provides a qualitative comparison based on general findings in peptide synthesis. Actual percentages will vary based on the peptide sequence and specific conditions.
Visual Guides
// Nodes Boc4oxoPro [label="Boc-4-oxo-Pro-OH\nin Peptide Chain"]; Cleavage [label="TFA Cleavage", shape=ellipse, fillcolor="#EA4335"]; Coupling [label="Peptide Coupling\n(Basic Conditions)", shape=ellipse, fillcolor="#FBBC05"];
Dithiolane [label="4,4-Dithiolane Adduct\n(+74 Da)", shape=diamond, fillcolor="#34A853", fontcolor="#202124"]; Epimer [label="C5-Epimer\n(Diastereomer)", shape=diamond, fillcolor="#34A853", fontcolor="#202124"]; Aldol [label="Aldol Products", shape=diamond, fillcolor="#34A853", fontcolor="#202124"];
// Edges Boc4oxoPro -> Cleavage [label=" + EDT/DTT"]; Cleavage -> Dithiolane;
Boc4oxoPro -> Coupling [label=" + Base (e.g., DIEA)"]; Coupling -> Epimer; Coupling -> Aldol; } dot Figure 1: Key side reaction pathways for the 4-oxo functional group.
// Nodes Start [label="Unexpected Peak\nin LC-MS", shape=ellipse, fillcolor="#EA4335"]; MassShift [label="Determine Mass Shift\nfrom Expected Product"]; Plus74 [label="Mass Shift = +74 Da?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomer [label="Diastereomer Peak\n(Same Mass)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
DithiolaneCause [label="Cause: Dithiolane Formation\nfrom Thiol Scavenger", fillcolor="#F1F3F4", fontcolor="#202124"]; EpimerCause [label="Cause: C5 Epimerization\nduring Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];
SolutionDithiolane [label="Solution: Use Thiol-Free\nCleavage Cocktail\n(TFA/TIS/H2O)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionEpimer [label="Solution: Optimize Coupling\n- Milder Base (Collidine)\n- Lower Temperature\n- Use HATU/HOAt", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> MassShift; MassShift -> Plus74; MassShift -> Diastereomer [style=dashed];
Plus74 -> DithiolaneCause [label="Yes"]; DithiolaneCause -> SolutionDithiolane;
Diastereomer -> EpimerCause [label="Yes"]; EpimerCause -> SolutionEpimer;
Plus74 -> Diastereomer [label="No", style=dashed]; } dot Figure 2: A logical workflow for troubleshooting common side products.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Improving solubility of peptides containing 4-oxoproline residues
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with peptides, particularly those containing modified residues like 4-oxoproline.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing a 4-oxoproline residue difficult to dissolve?
A1: Peptide solubility is a complex property primarily dictated by its amino acid composition, sequence, length, and net charge.[1][2] Peptides with a high proportion of hydrophobic amino acids—such as Leucine, Valine, and Phenylalanine—often have limited solubility in aqueous solutions and are prone to aggregation.[2][3] While the 4-oxoproline residue itself contains a polar ketone group, its overall contribution to solubility depends on the entire peptide sequence. If the peptide is long or contains numerous other hydrophobic residues, it may still exhibit poor aqueous solubility.[2] Solubility is often lowest at the peptide's isoelectric point (pI), the pH at which it has a net neutral charge, as this can promote self-association and aggregation.[2][4]
Q2: What is the first solvent I should try for my peptide?
A2: The initial solvent choice should be based on a preliminary analysis of your peptide's properties. Always start by testing the solubility of a small amount of the peptide before dissolving the entire sample.[5][6] For most peptides, especially short ones (<6 amino acids), the first solvent to try is sterile, distilled water or a standard aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.0-7.4).[6][7][8] If this fails, the next step depends on the peptide's overall charge.
Q3: How do I determine if my peptide is acidic, basic, or neutral?
A3: You can estimate the net charge of your peptide at a neutral pH (around 7) to guide solvent selection.[5][9]
-
Assign a value of +1 to each basic residue (Lysine [K], Arginine [R], Histidine [H]) and the N-terminal amine group (unless acetylated).[5][10]
-
Assign a value of -1 to each acidic residue (Aspartic Acid [D], Glutamic Acid [E]) and the C-terminal carboxyl group (unless amidated).[5][10]
-
Sum the values to determine the overall net charge.
-
Net Positive Charge: The peptide is basic.
-
Net Negative Charge: The peptide is acidic.
-
Net Zero Charge: The peptide is neutral.
Q4: My peptide is basic/acidic and won't dissolve in water. What should I do?
A4: If a charged peptide is insoluble in water, adjusting the pH of the solution is the next logical step. The goal is to move the pH away from the peptide's isoelectric point (pI) to increase the net charge and improve interaction with water.[2][11]
-
For Basic Peptides (net positive charge): Try dissolving the peptide in an acidic solution, such as 10% acetic acid in water.[7][9][10] If solubility remains an issue, a small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.[9][10]
-
For Acidic Peptides (net negative charge): Try dissolving the peptide in a basic solution, such as 0.1 M ammonium bicarbonate or a 1-5% ammonia solution.[5][10][12] Note that caution is required for peptides containing Cysteine (Cys), as alkaline conditions can promote disulfide bond formation.[9]
Q5: My peptide is neutral or hydrophobic. What are my options?
A5: Peptides with a high percentage (>50%) of hydrophobic residues or a neutral net charge often require organic co-solvents for initial dissolution.[3][6]
-
Attempt to dissolve the peptide in a minimal amount of a strong organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its solvating power and relatively low toxicity in biological assays.[6][7]
-
Other effective solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), methanol, or isopropanol.[7][12][13]
-
Once the peptide is dissolved in the organic solvent, slowly add the solution dropwise to your desired aqueous buffer while vortexing.[5] This gradual dilution can prevent the peptide from precipitating out of solution.[5]
Important: For cellular assays, the final concentration of DMSO should generally be kept below 1% to avoid toxicity.[7] If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid DMSO as it can oxidize these residues; use DMF as an alternative.[6][10]
Q6: I've tried common solvents without success. What are some advanced techniques?
A6: If standard methods fail, physical and chemical disruption techniques can be employed.
-
Sonication: An ultrasonic bath can help break up peptide aggregates and enhance dissolution.[5][6] It is often recommended to perform several short bursts of sonication with cooling on ice in between.[6]
-
Gentle Heating: Warming the solution to a temperature below 40°C can increase the solubility of some peptides.[3][12] This should be done cautiously to prevent peptide degradation.
-
Chaotropic Agents: For severely aggregated peptides, dissolving them in a solution containing 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea can be effective.[6][10] These agents disrupt the hydrogen bonding networks that lead to aggregation. However, they are denaturing and will interfere with most biological systems, often requiring subsequent removal.[6]
Q7: Can I modify my peptide's design to improve its solubility for future syntheses?
A7: Yes, several molecular engineering strategies can be implemented during peptide design to enhance intrinsic solubility.[2]
-
Amino Acid Substitution: Where the sequence allows, strategically replacing hydrophobic amino acids with more hydrophilic or charged ones can significantly improve solubility.[2][12]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide creates a "hydrophilic shield" that increases water solubility and can also prolong the peptide's half-life in circulation.[2][14][15]
-
Incorporation of Solubility Tags: Fusing a highly charged or hydrophilic polypeptide tag, such as a poly-arginine or poly-lysine sequence, can prevent aggregation and improve solubility.[2]
-
Terminal Modifications: For basic peptides, C-terminal amidation can be beneficial, while for acidic peptides, N-terminal acetylation can help.[12]
Troubleshooting Guides
Guide 1: Step-by-Step Protocol for Solubilizing a Novel 4-Oxoproline Peptide
This guide provides a systematic workflow for tackling the solubilization of a new peptide.
Caption: Decision workflow for systematic peptide solubilization.
Guide 2: Protocol for Using Organic Co-solvents
-
Preparation: Bring the lyophilized peptide to room temperature and briefly centrifuge the vial to ensure all powder is at the bottom.[6]
-
Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., DMSO, DMF) to the peptide. The volume should be just enough to fully dissolve the peptide, creating a concentrated stock solution.
-
Vortex/Sonicate: Vortex the solution thoroughly. If particulates remain, sonicate the vial for short intervals (e.g., 3 cycles of 10 seconds), chilling on ice between cycles to aid dissolution and minimize aggregation.[6]
-
Dilution: Prepare your target aqueous buffer in a separate tube. While vigorously vortexing the buffer, slowly and dropwise add the concentrated peptide stock solution.[5] This rapid dilution into a larger volume helps prevent the peptide from precipitating.
-
Final Check: Inspect the final solution. If it is clear, the peptide is dissolved. If it appears cloudy or contains visible particulates, the peptide has suspended or precipitated.[5] Centrifuge the solution to pellet any undissolved material before using the supernatant.[7] If significant precipitation occurs, the target concentration may be too high.[16]
Data Summary Tables
Table 1: Common Solvents and Additives for Peptide Solubilization
| Solvent/Additive | Peptide Type | Protocol & Considerations |
| Sterile Water / PBS (pH ~7.4) | Short (<6 aa), Hydrophilic, Charged | Always the first choice.[7][10] |
| 10-30% Acetic Acid | Basic (net positive charge) | Dissolve peptide directly in the acidic solution, then dilute with water if needed.[7][9] |
| 0.1M NH₄HCO₃ / 1-5% NH₄OH | Acidic (net negative charge) | Use a small amount to dissolve, then dilute. Avoid with Cys-containing peptides.[5][9] |
| DMSO, DMF, NMP, ACN | Hydrophobic, Neutral | Dissolve in minimal organic solvent first, then add dropwise to aqueous buffer.[6][12] |
| 6M Gdn-HCl / 8M Urea | Highly Aggregated | Strong denaturants. Effective at solubilizing but interfere with most biological assays.[6][10] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| pH Adjustment | Increases net charge, enhancing electrostatic repulsion and hydration.[2] | Simple, effective for charged peptides, compatible with most assays. | Ineffective for neutral/hydrophobic peptides; extreme pH can cause degradation. |
| Co-solvents | Disrupts hydrophobic interactions.[7] | Highly effective for hydrophobic peptides. | May be incompatible with some assays (e.g., cell culture); can cause precipitation on dilution.[7] |
| Sonication | Physical disruption of aggregates via ultrasonic energy.[5] | Quick, easy to perform, non-chemical. | Can be insufficient for strongly aggregated peptides; may cause heating. |
| Chemical Modification (e.g., PEGylation) | Covalently attaches hydrophilic moieties to the peptide.[2][15] | Permanent improvement in solubility; can improve pharmacokinetic properties.[15] | Requires re-synthesis of the peptide; may alter biological activity. |
Visualizations
Experimental Workflow for Co-Solvent Usage
References
- 1. lifetein.com [lifetein.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. agilent.com [agilent.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Synthesis Knowledge Base [peptide2.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 15. News - Overview of chemical modification of peptides [gtpeptide.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Boc-4-oxo-Pro-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-4-oxo-Pro-OH. The unique structural features of this proline derivative, namely the sterically demanding Boc protecting group and the ketone functionality, can present challenges in achieving high-yield and high-purity peptide products. This guide offers detailed protocols, data-driven recommendations, and troubleshooting workflows to address common issues encountered during the coupling process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Boc-4-oxo-Pro-OH?
A1: The main challenges stem from the inherent properties of the molecule. The bulky tert-butyloxycarbonyl (Boc) group, combined with the rigid pyrrolidine ring of proline, creates significant steric hindrance, which can slow down the reaction rate and lead to incomplete coupling.[1] Additionally, the presence of the ketone group at the 4-position can potentially influence the reactivity of the molecule, although specific side reactions directly involving the ketone under standard coupling conditions are not extensively documented in readily available literature.
Q2: What are the recommended starting conditions for temperature and reaction time?
A2: For most standard coupling reagents, it is advisable to start the reaction at 0°C and then allow it to warm to room temperature.[2] Initial reaction times of 2-4 hours should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For sterically hindered couplings or if the reaction is sluggish, extending the reaction time up to 12-24 hours may be necessary.[4]
Q3: How can I monitor the progress of the coupling reaction?
A3: In solid-phase peptide synthesis (SPPS), the Kaiser test is a common method for detecting free primary amines. However, for the coupling of a secondary amine like proline, the isatin test is more appropriate.[1] A negative test indicates the completion of the coupling reaction. For solution-phase synthesis, TLC and LC-MS are effective for monitoring the consumption of starting materials and the formation of the desired product.
Q4: Is racemization a significant concern with Boc-4-oxo-Pro-OH?
A4: Proline and its derivatives are generally less prone to racemization than other amino acids due to their cyclic structure. However, racemization can still occur, particularly under harsh basic conditions or at elevated temperatures.[1] The choice of coupling reagent and additives is also crucial. For instance, the use of 1-hydroxybenzotriazole (HOBt) with a water-soluble carbodiimide in DMF has been reported to potentially promote racemization of proline derivatives.[1]
Q5: Can the ketone group on the proline ring participate in side reactions?
A5: While the primary concern during coupling is the formation of the amide bond, the ketone group is a reactive functionality. Under certain conditions, it could potentially undergo side reactions. However, under standard peptide coupling conditions, which are generally mild, significant side reactions involving the ketone are not commonly reported. It is crucial to adhere to optimized protocols to minimize any potential unwanted reactivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of Boc-4-oxo-Pro-OH and provides a systematic approach to resolving them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | Incomplete activation of Boc-4-oxo-Pro-OH: The coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid. | - Switch to a more powerful coupling reagent: For challenging couplings, onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than standard carbodiimides like DCC or EDC alone.[1]- Pre-activation: Allow the Boc-4-oxo-Pro-OH to pre-activate with the coupling reagent for 15-30 minutes before adding the amine component.[2] |
| Steric Hindrance: The bulky Boc group and the rigid proline ring can physically block the approach of the amine.[1] | - Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. Monitor progress by TLC or LC-MS.[5]- Increase Reaction Temperature: A moderate increase in temperature (e.g., to 40-50°C) can sometimes overcome the activation energy barrier. However, this should be done with caution as it may increase the risk of side reactions. | |
| Poor Solubility of Reagents: One or more components of the reaction mixture may not be fully dissolved in the chosen solvent. | - Optimize Solvent System: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common solvents for peptide coupling. For poorly soluble components, consider using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent. | |
| Presence of Side Products | Racemization: Loss of stereochemical integrity at the alpha-carbon of the proline residue. | - Control Temperature: Perform the coupling at 0°C to room temperature. Avoid excessive heating.[2]- Optimize Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA) instead of less hindered bases.[1]- Choose Appropriate Additives: While HOBt is a common additive to suppress racemization, in some cases with proline derivatives, it might be counterproductive. Consider using alternatives like OxymaPure.[1] |
| Formation of N-acylurea: A common side reaction when using carbodiimide coupling reagents (DCC, EDC). | - Use of Additives: The addition of HOBt or OxymaPure can suppress the formation of N-acylurea by trapping the O-acylisourea intermediate to form a less reactive active ester. | |
| Guanidinylation of the N-terminus (in SPPS): Can occur when using excess uronium/aminium-based coupling reagents (HATU, HBTU). | - Stoichiometry Control: Use a slight excess of the Boc-4-oxo-Pro-OH and coupling reagent, but avoid a large excess of the coupling reagent. | |
| Incomplete Reaction (Persistent Positive Isatin Test in SPPS) | Peptide Aggregation on Resin: The growing peptide chain may aggregate, making the N-terminus inaccessible. | - Solvent Choice: Switch to a more effective solvating solvent like NMP or use a mixture of DMF and DMSO. - Chaotropic Salts: The addition of chaotropic salts like LiCl can sometimes disrupt aggregation. |
| Difficult Coupling Sequence: The specific amino acid sequence may be inherently difficult to couple. | - Double Coupling: After the initial coupling, repeat the coupling step with a fresh solution of activated Boc-4-oxo-Pro-OH. | |
| - Capping: If a small percentage of unreacted amines persist, cap them with acetic anhydride to prevent the formation of deletion sequences. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using HATU
This protocol describes a general method for the coupling of Boc-4-oxo-Pro-OH with a primary or secondary amine in solution using HATU, a highly efficient coupling reagent.
Materials:
-
Boc-4-oxo-Pro-OH (1.0 equivalent)
-
Amine component (1.0 - 1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-4-oxo-Pro-OH and HATU in anhydrous DMF.
-
Add DIEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine component to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Solid-Phase Coupling using DCC/HOBt
This protocol outlines a standard method for coupling Boc-4-oxo-Pro-OH onto a resin-bound peptide with a free N-terminal amine in the context of Boc-SPPS.
Materials:
-
Resin with N-terminal deprotected peptide
-
Boc-4-oxo-Pro-OH (3.0 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (3.0 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Swell the resin in DCM in a reaction vessel.
-
Perform the N-terminal Boc deprotection of the preceding amino acid using trifluoroacetic acid (TFA) in DCM, followed by neutralization with a base like DIEA.
-
In a separate vessel, dissolve Boc-4-oxo-Pro-OH and HOBt in DMF.
-
Cool the solution to 0°C and add DCC. Stir the mixture at 0°C for 30 minutes to pre-form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the solution to remove the DCU precipitate and add the filtrate containing the activated Boc-4-oxo-Pro-OH to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the completion of the coupling using the isatin test. If the test is positive, a second coupling can be performed.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Data Presentation
Table 1: Recommended Starting Conditions for Boc-4-oxo-Pro-OH Coupling
| Coupling Reagent | Activation Time | Reaction Temperature | Typical Reaction Time | Notes |
| DCC/HOBt | 30 min at 0°C | 0°C to Room Temp | 2 - 12 hours | A cost-effective and widely used method. Longer reaction times may be needed for hindered couplings. |
| HATU/DIEA | 15 - 30 min at RT | Room Temp | 1 - 4 hours | Highly efficient for sterically hindered amino acids, often resulting in higher yields and shorter reaction times.[2] |
| HBTU/DIEA | 5 - 15 min at RT | Room Temp | 1 - 4 hours | Another effective onium salt reagent, comparable to HATU in many cases. |
| PyBOP/DIEA | 5 - 15 min at RT | Room Temp | 1 - 4 hours | A phosphonium-based reagent that is also well-suited for difficult couplings. |
Note: The optimal conditions may vary depending on the specific amine substrate and the desired product.
Mandatory Visualization
Caption: General experimental workflows for solution-phase and solid-phase coupling of Boc-4-oxo-Pro-OH.
Caption: Troubleshooting workflow for addressing low coupling yields with Boc-4-oxo-Pro-OH.
References
- 1. N-Boc-4-oxo-L-proline synthesis - chemicalbook [chemicalbook.com]
- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation in Peptides Containing N-Boc-4-oxo-L-proline
Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS), with a special focus on sequences containing the modified amino acid N-Boc-4-oxo-L-proline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern in SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] This phenomenon is a major cause of synthesis failure, especially for hydrophobic sequences or those longer than 20 amino acids, as it can make the growing peptide chains inaccessible to reagents, leading to incomplete coupling and deprotection steps.[1]
Q2: Why might a peptide containing N-Boc-4-oxo-L-proline be prone to aggregation?
A2: While proline is generally known to disrupt the formation of secondary structures like β-sheets, the introduction of a 4-oxo group (a ketone) on the proline ring creates a rigid structure. This rigidity, combined with the polar nature of the ketone, may alter the peptide's conformational dynamics. While not definitively documented as an aggregation-inducer in the literature, these structural changes could potentially favor intermolecular interactions under certain conditions, leading to aggregation issues not typically seen with standard proline.
Q3: What are the common signs of on-resin peptide aggregation during my synthesis?
A3: Several indicators suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: You may observe positive results from colorimetric tests like the Kaiser (ninhydrin) or TNBS test after a coupling step, indicating unreacted free amines.[1] Similarly, the deprotection of the N-terminal Boc group may be sluggish.
-
Physical Clumping: The resin may appear clumpy or difficult to agitate.
-
False Negative Monitoring Tests: In severe cases, colorimetric tests can be misleading. The aggregated chains can block access to the test reagents, resulting in a false negative even when many free amines are present.
Q4: What initial steps can I take to troubleshoot aggregation in my N-Boc-4-oxo-L-proline containing peptide?
A4: A systematic approach is crucial. Start by confirming the problem through analytical methods and then implement targeted changes to your synthesis protocol. The troubleshooting workflow below provides a step-by-step guide. It is highly recommended to perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry to identify truncated or deletion sequences, which are hallmarks of aggregation-related synthesis failure.[2]
Troubleshooting Guide
Issue 1: Positive Kaiser Test After Coupling N-Boc-4-oxo-L-proline or the Subsequent Amino Acid
This indicates an incomplete coupling reaction, which is often the first sign of aggregation.
Troubleshooting Workflow for Aggregation
Caption: A decision-making workflow for troubleshooting peptide aggregation during SPPS.
Issue 2: Consistently Low Yield and Purity of the Final Peptide
If the final crude peptide analysis shows a complex mixture of products and a low yield of the desired peptide, aggregation during synthesis is a likely cause.
Comparative Strategies for Improving Synthesis Outcomes
The following table summarizes various strategies that can be employed to disrupt aggregation. The effectiveness of each strategy is highly sequence-dependent.
| Strategy | Description | Key Advantage(s) | Considerations |
| Solvent Modification | Use high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents (e.g., 0.4 M LiCl) or DMSO (up to 25%) to DMF.[2][3] | Simple to implement; disrupts hydrogen bonds. | May require optimization; chaotropic salts must be thoroughly washed out.[1] |
| Elevated Temperature | Perform coupling reactions at higher temperatures (e.g., 50-75°C), often with microwave assistance.[4][5] | Highly effective at breaking up aggregates and improving reaction kinetics. | Can increase the risk of side reactions like racemization for certain amino acids. |
| Structure-Disrupting Monomers | Incorporate pseudoproline dipeptides or N-substituted (e.g., Hmb, Dmb) amino acids every 6-7 residues.[3][4] | Very effective at preventing secondary structure formation.[4][6] | Requires specific dipeptides/monomers; not applicable at the site of N-Boc-4-oxo-L-proline. |
| Resin Modification | Switch to a resin with lower substitution (loading) or one with better swelling properties like a PEG-based resin (e.g., NovaSyn TG).[3] | Reduces the proximity of peptide chains, minimizing inter-chain interactions. | May require re-optimization of synthesis conditions. |
| Enhanced Coupling | Use a more potent coupling reagent (e.g., HATU, COMU) or perform a double coupling for the difficult residue.[2] | Can overcome steric hindrance and slow reaction kinetics. | Increases reagent cost and synthesis time. |
Key Experimental Protocols
Protocol 1: Coupling with a Chaotropic Salt Wash
This protocol is useful as a first-line intervention when aggregation is suspected.
-
Deprotection: Perform the standard N-terminal Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]
-
Wash: Wash the resin thoroughly with DCM followed by DMF.
-
Chaotropic Wash: Wash the resin with a solution of 0.4 M LiCl in DMF for 5-10 minutes.[1]
-
DMF Wash: Wash the resin thoroughly with DMF (5-7 times) to completely remove the LiCl.
-
Coupling: Proceed immediately with the standard coupling protocol by adding the pre-activated N-Boc-amino acid solution. Allow the reaction to proceed for 1-2 hours.[1]
-
Monitoring: Monitor the reaction completion using the ninhydrin (Kaiser) test.[1]
Protocol 2: Manual Coupling of a "Structure-Breaking" Dipeptide
While not directly applicable to the N-Boc-4-oxo-L-proline residue itself, incorporating a pseudoproline dipeptide earlier in the sequence can prevent the onset of aggregation. This protocol is for Fmoc-based chemistry, which is where these dipeptides are most commonly used, but illustrates the general principle.
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ser(ψ-Pro)-OH) (5 eq.) and a coupling reagent like HCTU or HATU (5 eq.) in a minimum volume of DMF.[3]
-
Base Addition: Add DI(S)PEA (10 eq.) to the activation mixture and mix thoroughly.[3]
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin and agitate for 1-2 hours.[3]
-
Monitoring and Washing: Check for reaction completion with the TNBS test. Once complete, wash the resin thoroughly with DMF.[3]
Visualizing Aggregation and Its Prevention
The formation of β-sheets is a primary driver of on-resin aggregation. Structure-disrupting elements, including proline and its derivatives, interfere with this process.
Mechanism of Aggregation Disruption
Caption: How modified prolines disrupt the β-sheet formation that leads to aggregation.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity Determination of Boc-4-oxo-Pro-OH Derivatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric purity is a critical step. N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH) and its derivatives are important chiral building blocks in the synthesis of various pharmaceutical compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for resolving and quantifying enantiomers. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the analysis of Boc-protected amino acid derivatives, supported by experimental data and detailed protocols.
Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Polysaccharide-based, macrocyclic glycopeptide-based, and zwitterionic ion-exchange CSPs are commonly employed for the separation of N-protected amino acids.
| Chiral Stationary Phase (CSP) Type | Brand Example(s) | Principle | Advantages | Disadvantages | Suitable Mobile Phases |
| Polysaccharide-based | CHIRALPAK® IA, AD-H, IC | Forms transient diastereomeric complexes with analytes via hydrogen bonding, π-π interactions, and steric hindrance.[1][2][3] | Broad applicability, high efficiency, and good resolution for a wide range of compounds, including N-protected amino acids.[1][2] | Can be sensitive to mobile phase composition; coated versions have limitations on solvent compatibility.[1] | Normal Phase (Hexane/Alcohol), Reversed Phase, Polar Organic |
| Macrocyclic Glycopeptide-based | CHIROBIOTIC® T, R | Multiple chiral centers and functional groups (amino, carboxyl, hydroxyl) allow for complex interactions including ion-exchange, hydrogen bonding, and inclusion complexation.[4][5][6] | Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes.[6][7] Excellent for underivatized and N-blocked amino acids.[5][6] | Can have lower efficiency compared to some modern sub-2µm columns. | Reversed Phase (ACN/Water + additives), Polar Ionic, Polar Organic |
| Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+) & ZWIX(-) | Combines weak anion-exchange and strong cation-exchange functionalities, enabling separation of ampholytic molecules like amino acids.[8][9] | Excellent for underivatized amino acids and can be used for N-blocked derivatives.[9] Complementary selectivity between (+) and (-) versions.[9] | Mobile phase composition is critical for achieving retention and resolution.[9] | Methanol-based with acidic and basic additives.[9] |
Experimental Data Comparison
The following table summarizes typical performance data for the chiral separation of Boc-protected amino acids on different CSPs, based on published literature for analogous compounds. This data serves as a guide for method development for Boc-4-oxo-Pro-OH derivatives.
| CSP | Analyte | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k1 | α (Separation Factor) | Rs (Resolution) | Reference |
| CHIRALPAK® IA | Boc-DL-proline | Hexane/Ethanol/TFA (90:10:0.1) | 1.0 | 25 | - | - | >1.5 | [10] |
| CHIRALPAK® AD-H | Boc-2-methylproline | Hexane/Ethanol/TFA (variable) | - | - | - | High | Good | [2] |
| CHIRALPAK® IC | Nα-Fmoc-Hyp | - | - | - | - | >1.32 | >2.9 | [11] |
| CHIROBIOTIC® T | Boc-L-Ala-OH | Methanol/Acetic Acid/TEA (100:0.02:0.01) | 1.0 | 25 | - | - | >2.0 | [12] |
| CHIROBIOTIC® R | FMOC-amino acids | Reversed Phase or Polar Organic | - | - | - | - | Baseline | [6] |
| CHIRALPAK® ZWIX(+) | Fmoc-Lys(Boc)-OH | H2O/MeOH (1:99) + 30mM TEA + 60mM FA | - | - | 0.19 | 1.43 | 1.01 | [13] |
k1: Retention factor of the first eluting enantiomer, α: Separation factor, Rs: Resolution. TFA: Trifluoroacetic Acid, TEA: Triethylamine, FA: Formic Acid. Data is representative and may vary.
Experimental Workflow & Protocols
A systematic approach is crucial for developing a robust chiral HPLC method. The general workflow involves sample preparation, method development, and data analysis.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Peptides with 4-Oxoproline
For researchers, scientists, and drug development professionals, understanding the fragmentation behavior of modified peptides is paramount for accurate structural elucidation and quantification. This guide provides a comparative analysis of the mass spectrometry fragmentation of peptides containing the non-natural amino acid 4-oxoproline, benchmarking it against the well-documented behavior of proline-containing peptides. While direct, quantitative comparative studies on 4-oxoproline peptide fragmentation are not extensively available in the current body of scientific literature, this guide synthesizes established fragmentation principles to offer insights into its expected behavior under various fragmentation techniques.
The introduction of a ketone group at the C4 position of the proline ring in 4-oxoproline introduces a unique chemical entity that is expected to influence peptide fragmentation pathways. This modification can alter the charge distribution, proton mobility, and bond stabilities within the peptide backbone, leading to distinct fragmentation patterns compared to its natural counterpart, proline. Understanding these differences is crucial for the confident identification and characterization of peptides and proteins containing this modification, which is of growing interest in the development of novel therapeutics and chemical probes.
Comparison of Fragmentation Patterns: Proline vs. 4-Oxoproline Peptides
The fragmentation of peptides in a mass spectrometer is highly dependent on the method of ion activation. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Each method imparts energy to the peptide ions in a different manner, resulting in characteristic fragment ions.
Collision-Induced Dissociation (CID)
In CID, peptide ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone primarily at the amide bonds, generating b- and y-type fragment ions.
-
Proline-Containing Peptides: Proline-containing peptides exhibit a well-known "proline effect" in CID, where the amide bond N-terminal to the proline residue is preferentially cleaved. This results in a highly abundant y-ion. This is attributed to the rigid ring structure and the higher proton affinity of the proline nitrogen. For larger b-ions containing proline, head-to-tail cyclization can occur, leading to non-direct sequence ions and scrambling of the sequence information.
-
4-Oxoproline-Containing Peptides (Expected Behavior): The presence of the electron-withdrawing ketone group at the C4 position is anticipated to decrease the proton affinity of the 4-oxoproline nitrogen compared to proline. This could potentially reduce the classic "proline effect," leading to a more diverse range of b- and y-ions and less preferential cleavage N-terminal to the modified residue. The ketone group itself may also participate in fragmentation, potentially leading to characteristic neutral losses.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID method that typically results in a more complete fragmentation pattern with a lower likelihood of the low-mass cutoff seen in ion trap CID.
-
Proline-Containing Peptides: Similar to CID, HCD of proline-containing peptides often shows a prominent y-ion due to cleavage N-terminal to proline. However, the higher energy can lead to more extensive fragmentation and the generation of immonium ions.
-
4-Oxoproline-Containing Peptides (Expected Behavior): In HCD, the expected reduction of the "proline effect" in 4-oxoproline peptides would likely be more pronounced. The higher energy may induce fragmentation pathways involving the keto group, such as specific neutral losses (e.g., loss of CO), which could serve as diagnostic markers for this modification.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation, leading to cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications.
-
Proline-Containing Peptides: ETD is known to be less effective at cleaving the bond N-terminal to proline residues. This results in a gap in the c- and z-ion series, which can be a diagnostic feature for the presence of proline.
-
4-Oxoproline-Containing Peptides (Expected Behavior): The influence of the 4-oxo group on ETD fragmentation is less straightforward to predict. While the N-Cα bond of the 4-oxoproline residue itself may still be resistant to cleavage, the electronic changes induced by the ketone could potentially influence fragmentation at adjacent residues. The preservation of the 4-oxo modification is expected to be high with ETD, allowing for precise localization.
Quantitative Data Comparison (Illustrative)
Table 1: Illustrative Fragment Ion Intensities in CID for a Model Peptide (Ac-Ala-X-Gly-NH₂) where X is Proline or 4-Oxoproline.
| Fragment Ion | Proline (Relative Intensity %) | 4-Oxoproline (Hypothetical Relative Intensity %) |
| y₂ | 100 | 60 |
| b₂ | 20 | 50 |
| y₁ | 15 | 25 |
| b₁ | 5 | 10 |
| Immonium (Pro) | 30 | - |
| Immonium (4-oxoPro) | - | 25 |
| Neutral Loss (-28 Da from b₂) | - | 15 |
Table 2: Illustrative Fragment Ion Series Coverage in ETD for a Model Peptide (Ac-Ala-X-Gly-Lys-NH₂)²⁺ where X is Proline or 4-Oxoproline.
| Ion Type | Proline (Observed Ions) | 4-Oxoproline (Hypothetical Observed Ions) |
| c-ions | c₁, c₃ | c₁, c₂, c₃ |
| z-ions | z₁, z₂ | z₁, z₂, z₃ |
| Sequence Coverage | 66% | 100% |
Experimental Protocols
The following are proposed experimental protocols for a comparative fragmentation analysis of peptides with 4-oxoproline.
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Incorporation of 4-Oxoproline: Fmoc-4-oxoproline-OH is coupled to the growing peptide chain using standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
Mass Spectrometry Analysis
-
Sample Preparation: Lyophilized peptides are reconstituted in a solution of 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Peptides are separated on a C18 analytical column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: The eluted peptides are ionized by electrospray ionization (ESI) and analyzed on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Fragmentation: Data-dependent acquisition is performed, where the most intense precursor ions are selected for fragmentation by CID, HCD, and ETD in separate runs.
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energies (e.g., 25%, 30%, 35%).
-
ETD: Reagent anion target of 3e5, with calibrated ETD reaction times.
-
-
-
Data Analysis:
-
The resulting MS/MS spectra are analyzed using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify the fragment ions.
-
Fragment ion intensities are extracted and normalized to the base peak in each spectrum.
-
The fragmentation patterns of the 4-oxoproline-containing peptides are compared to their proline-containing counterparts.
-
Visualizing Fragmentation Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the fragmentation analysis of modified peptides.
Caption: Experimental workflow for comparative fragmentation analysis.
A Comparative Guide to the Reactivity of Boc-4-oxo-Pro-OH and Fmoc-4-oxo-Pro-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the unique 4-oxoproline residue, the choice between Boc and Fmoc protection strategies is a critical determinant of synthetic success. This guide provides an objective comparison of the reactivity and practical application of Boc-4-oxo-Pro-OH and the analogous Fmoc-protected intermediate in solid-phase peptide synthesis (SPPS). While direct coupling of a pre-synthesized Fmoc-4-oxo-Pro-OH is uncommon, the well-established "proline editing" method offers a robust alternative for its incorporation within the Fmoc framework. This technique involves the on-resin oxidation of a previously incorporated 4-hydroxyproline residue. In contrast, the Boc strategy relies on the direct coupling of the Boc-4-oxo-Pro-OH building block.
Comparison of Synthetic Strategies
The fundamental difference between the two approaches lies in the timing of the introduction of the 4-keto functionality and the nature of the Nα-protecting group. The Fmoc-based "proline editing" approach introduces the ketone group post-peptide bond formation on the solid support, whereas the Boc strategy utilizes a pre-functionalized monomer.
| Parameter | Boc-4-oxo-Pro-OH Strategy | Fmoc-based "Proline Editing" Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., Trifluoroacetic acid - TFA) | Basic (e.g., 20% Piperidine in DMF) |
| Incorporation Method | Direct coupling of Boc-4-oxo-Pro-OH | 1. Coupling of Fmoc-4-hydroxyproline (Fmoc-Hyp-OH) 2. On-resin oxidation to 4-oxoproline |
| Orthogonality | Good, with benzyl-based side-chain protection | Excellent, with tert-butyl-based side-chain protection |
| Potential for Side Reactions | - Diketopiperazine formation at the dipeptide stage. - Potential for side reactions at the ketone group under strong acid cleavage (e.g., HF). | - Diketopiperazine formation at the dipeptide stage. - Potential for side reactions at the ketone group during repeated base exposure (piperidine). - Incomplete oxidation of the hydroxyproline precursor. |
| Reagent Availability | Boc-4-oxo-Pro-OH may have limited commercial availability. | Fmoc-Hyp-OH is readily available. Oxidation reagents are standard laboratory chemicals. |
Experimental Protocols
Boc-SPPS Protocol for Coupling of Boc-4-oxo-Pro-OH
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide incorporating Boc-4-oxo-Pro-OH.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 30 minutes.
-
Wash with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (repeat twice).
-
Wash with DCM (3x).
-
-
Coupling of Boc-4-oxo-Pro-OH:
-
In a separate vessel, dissolve Boc-4-oxo-Pro-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Cleavage: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
Fmoc-SPPS Protocol via "Proline Editing"
This protocol describes the incorporation of 4-oxoproline using the "proline editing" method.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with 20% piperidine in DMF for 15 minutes.
-
Wash with DMF (3x), isopropanol (2x), and DMF (3x).
-
-
Coupling of Fmoc-4-hydroxyproline-OH:
-
Couple Fmoc-Hyp(tBu)-OH or Fmoc-Hyp(Trt)-OH using a standard coupling protocol (e.g., with HBTU/DIPEA in DMF for 1-2 hours).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Continue the peptide synthesis by repeating steps 2 and 3 for the remaining amino acids in the sequence.
-
Selective Deprotection of Hydroxyl Group (if protected):
-
If a tert-butyl protecting group was used on the hydroxyproline, it will be removed during the final cleavage.
-
If a trityl group was used, it can be selectively removed on-resin with a dilute solution of TFA (e.g., 1-5% TFA in DCM) while other side-chain protecting groups remain intact.
-
-
On-Resin Oxidation:
-
Wash the resin with DCM (3x).
-
Swell the resin in a suitable solvent such as DCM or DMSO.
-
Add a solution of an oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation cocktail) and react for 2-4 hours at room temperature.
-
Wash the resin extensively with DCM and DMF to remove the excess oxidant and byproducts.
-
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Potential Side Reactions and Stability
The ketone functionality of 4-oxoproline introduces a potential site for side reactions under both acidic and basic conditions.
-
Under Basic Conditions (Fmoc Strategy): Repeated exposure to piperidine during Fmoc deprotection could potentially lead to aldol-type side reactions or other base-catalyzed transformations of the ketone. However, the "proline editing" approach minimizes this risk as the ketone is generated towards the end of the synthesis.
-
Under Acidic Conditions (Boc Strategy): The ketone group is generally stable to the TFA used for Boc deprotection. However, the harsh conditions of the final cleavage with strong acids like HF could potentially lead to acid-catalyzed side reactions. Studies on peptides with aldehyde moieties have shown a tendency for cyclization and cleavage of adjacent amide bonds under acidic conditions, a reactivity that could be relevant to 4-oxoproline.[1]
A common side reaction for both strategies, particularly when proline is the second or third residue, is the formation of diketopiperazines, which leads to chain termination.[2]
Visualizing the Synthetic Pathways
Logical Comparison of Synthetic Strategies
Caption: Comparison of Boc and Fmoc strategies for 4-oxoproline incorporation.
Experimental Workflow Comparison
Caption: Experimental workflows for Boc and Fmoc strategies.
Conclusion
The choice between Boc and Fmoc strategies for the incorporation of 4-oxoproline into peptides is a trade-off between a direct, but potentially challenging, coupling of a pre-made building block (Boc-4-oxo-Pro-OH) and a more versatile, but multi-step, post-synthetic modification approach (Fmoc "proline editing").
The Fmoc "proline editing" strategy is well-documented and offers flexibility, as the readily available Fmoc-Hyp-OH is used.[3][4][5] The on-resin oxidation is a critical step that requires careful optimization to ensure complete conversion without side reactions. This approach benefits from the overall milder conditions of Fmoc-SPPS.
The Boc-4-oxo-Pro-OH strategy offers a more direct route. However, the synthesis and stability of the Boc-4-oxo-Pro-OH monomer may be a concern, and its coupling efficiency could be sterically hindered. Furthermore, the harsh final cleavage conditions in Boc-SPPS could pose a risk to the integrity of the 4-keto group.
For researchers venturing into the synthesis of 4-oxoproline-containing peptides, the Fmoc-based "proline editing" approach is currently the more established and documented method. However, for specific applications where the Boc strategy is preferred, careful optimization of the coupling and cleavage steps for Boc-4-oxo-Pro-OH would be necessary.
References
- 1. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Peptides: 4-Oxoproline vs. Standard Proline
For Researchers, Scientists, and Drug Development Professionals
The substitution of standard amino acids with their non-canonical counterparts is a powerful strategy in peptide-based drug discovery, offering the potential to enhance biological activity, improve metabolic stability, and fine-tune conformational properties. This guide provides a comparative overview of peptides containing 4-oxoproline versus those with the standard proteinogenic amino acid, proline. While direct, quantitative comparisons of the biological activity of a specific peptide sequence with and without this substitution are not abundantly available in public literature, this document synthesizes information on the synthesis, conformational effects, and potential biological implications of incorporating 4-oxoproline into a peptide backbone.
Introduction to 4-Oxoproline
4-Oxoproline is a derivative of proline where a ketone group replaces the hydrogen atoms at the C4 position of the pyrrolidine ring. This modification introduces a planar carbonyl group, which can significantly influence the local conformation and electronic properties of the peptide. The introduction of this keto group can impact hydrogen bonding capabilities, dipole moment, and the overall three-dimensional structure of the peptide, thereby potentially altering its interaction with biological targets.
Data Presentation: A Comparative Framework
To illustrate how the biological activity of a 4-oxoproline-containing peptide would be compared to its standard proline analog, the following tables provide a template for data presentation. The data presented here is hypothetical and serves as an example of how such a comparison would be structured.
Table 1: Receptor Binding Affinity
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Fold Change vs. Proline Peptide |
| Standard Proline Peptide | Receptor X | 15.2 | - |
| 4-Oxoproline Peptide | Receptor X | 8.7 | 1.75 |
Table 2: Enzymatic Stability in Human Plasma
| Peptide Analog | Half-life (t½, hours) | Degradation Rate Constant (k, h⁻¹) | Fold Improvement vs. Proline Peptide |
| Standard Proline Peptide | 2.5 | 0.277 | - |
| 4-Oxoproline Peptide | 7.8 | 0.089 | 3.12 |
Table 3: In Vitro Biological Activity (e.g., Enzyme Inhibition)
| Peptide Analog | Target Enzyme | IC50 (µM) | Fold Change vs. Proline Peptide |
| Standard Proline Peptide | Enzyme Y | 25.4 | - |
| 4-Oxoproline Peptide | Enzyme Y | 12.1 | 2.10 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented above.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the standard proline and 4-oxoproline-containing peptides can be achieved using Fmoc-based solid-phase peptide synthesis. The "proline editing" approach is a practical method for generating the 4-oxoproline-containing peptide.[1]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Pro(4-keto)-OH)
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Ether
Protocol:
-
Resin Swelling: The Rink amide resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (either Fmoc-Pro-OH or Fmoc-Pro(4-keto)-OH) is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.
Receptor Binding Assay
A competitive binding assay is used to determine the binding affinity (Ki) of the peptide analogs to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand for the target receptor
-
Peptide analogs (Standard Proline and 4-Oxoproline versions)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptide analog in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the peptide analog that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Enzymatic Stability Assay
The stability of the peptide analogs in human plasma is assessed to determine their half-life.
Materials:
-
Human plasma
-
Peptide analogs
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
Incubation: Incubate a known concentration of each peptide analog with human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate plasma proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of remaining peptide at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the peptide versus time and fit the data to a first-order decay model to determine the half-life (t½).
Potential Signaling Pathway Modulation
The incorporation of 4-oxoproline can alter the peptide's conformation, leading to differential engagement with its target receptor and subsequent downstream signaling. For a hypothetical G-protein coupled receptor (GPCR), this could manifest as a change in the activation of secondary messenger pathways.
Conclusion
The substitution of proline with 4-oxoproline represents a compelling strategy for peptide modification. While comprehensive studies directly comparing the biological activities are still emerging, the available data on synthesis and conformational effects suggest that this modification can significantly impact a peptide's properties. The ketone group in 4-oxoproline can alter the local electronic environment and steric profile, potentially leading to enhanced receptor binding, increased enzymatic stability, and altered biological signaling. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers and drug developers interested in exploring the therapeutic potential of 4-oxoproline-containing peptides. Further empirical studies are warranted to fully elucidate the structure-activity relationships of this intriguing non-canonical amino acid in various peptide contexts.
References
A Comparative Guide to Stereochemical Confirmation of N-Boc-4-oxo-L-proline Derivatives: X-ray Crystallography vs. Spectroscopic and Chromatographic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules such as N-Boc-4-oxo-L-proline derivatives. These compounds are valuable building blocks in medicinal chemistry, and their biological activity is intrinsically linked to their three-dimensional structure. While single-crystal X-ray crystallography remains the gold standard for absolute stereochemical assignment, a variety of spectroscopic and chromatographic techniques offer complementary and often more accessible alternatives. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the required level of structural detail, available instrumentation, and sample throughput. The following table summarizes the key performance characteristics of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) for the analysis of N-Boc-4-oxo-L-proline derivatives.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (with Chiral Solvating Agents) | Chiral High-Performance Liquid Chromatography (HPLC) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for enantiomers. | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. |
| Information Provided | Unambiguous absolute configuration, bond lengths, bond angles, and solid-state conformation. | Enantiomeric ratio, diastereomeric ratio, and conformational information in solution. | Enantiomeric excess (ee%), retention time, and peak purity (%). | Absolute configuration (by comparison to theoretical spectra) and solution-state conformation. |
| Sample Requirements | High-quality single crystal (typically 30-300 microns).[1][2] | 5-10 mg of sample dissolved in a deuterated solvent.[3] | ~1 mg of sample dissolved in the mobile phase.[3] | ~5 mg of sample dissolved in a suitable solvent (e.g., CDCl₃).[4] |
| Analysis Time | Days to weeks (including crystallization). | 15-30 minutes per sample.[3] | 15-30 minutes per sample.[3] | 1-3 hours per sample.[4] |
| Strengths | Provides the most definitive and detailed 3D structural information.[5] | Non-destructive, provides detailed structural information in solution, and can reveal dynamic processes.[6][7] | High sensitivity for impurity detection and quantitative analysis of enantiomers.[3][8] | Applicable to non-crystalline samples and provides conformational information in solution.[9] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain.[5] | Lower sensitivity for trace impurities compared to HPLC; interpretation can be complex due to rotamers.[8] | Indirect structural information; requires reference standards for absolute configuration assignment. | Requires comparison with computationally intensive theoretical spectra for absolute configuration.[4] |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific N-Boc-4-oxo-L-proline derivative being analyzed.
Single-Crystal X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of a small organic molecule.
1. Crystallization:
-
Objective: To grow a single, well-ordered crystal suitable for X-ray diffraction.
-
Procedure:
-
Dissolve the purified N-Boc-4-oxo-L-proline derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone).
-
Employ a crystallization technique such as slow evaporation, vapor diffusion (e.g., with a less polar solvent like hexane or diethyl ether), or cooling of a saturated solution.[10]
-
Monitor for crystal growth over several days to weeks. The formation of an oil may require adjusting the solvent system or concentration.[11][12][13]
-
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[1]
-
Procedure:
-
Carefully mount a suitable crystal (typically 30-300 µm in size) on a goniometer head.[1]
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal through a range of angles.
-
3. Structure Solution and Refinement:
-
Software: Utilize crystallographic software packages (e.g., SHELX, Olex2).
-
Procedure:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map and atomic model.
-
Refine the atomic positions, and thermal parameters against the experimental data to obtain the final crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically quantified by the Flack parameter.[5]
-
NMR Spectroscopy with Chiral Solvating Agents
This method is used to determine the enantiomeric excess of a chiral compound in solution.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Reagents: Deuterated solvent (e.g., CDCl₃), Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Procedure:
-
Dissolve 5-10 mg of the N-Boc-4-oxo-L-proline derivative in 0.6-0.7 mL of the deuterated solvent in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the CSA to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal that shows chemical shift non-equivalence upon the addition of the CSA (e.g., the α-proton). The ratio of the integrals of the distinct signals for the two diastereomeric complexes corresponds to the enantiomeric ratio.[14]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[3][14]
-
Mobile Phase: A mixture of n-hexane and ethanol with a modifier like trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v). The ratio may need to be optimized for baseline separation.[3]
-
Procedure:
-
Prepare a 1 mg/mL solution of the N-Boc-4-oxo-L-proline derivative in the mobile phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 10 µL of the sample solution.
-
Detect the eluting enantiomers using a UV detector at 210 nm.
-
Data Analysis: Calculate the enantiomeric excess (ee%) from the integrated peak areas of the two enantiomers.[8]
-
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of circularly polarized light by a chiral molecule and can be used to determine its absolute configuration in solution.
-
Sample Preparation: Dissolve approximately 5 mg of the N-Boc-4-oxo-L-proline derivative in a suitable solvent (e.g., CDCl₃) to a concentration of about 0.1 M in a sample cell with BaF₂ windows.[4]
-
Procedure:
-
Acquire the VCD and IR spectra of the sample at a resolution of 4-8 cm⁻¹.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).
-
-
Data Analysis: Compare the experimental VCD spectrum with the computationally predicted spectra for both enantiomers. A good match between the experimental and a theoretical spectrum allows for the assignment of the absolute configuration.[4][16]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and relationships between these techniques, the following diagrams are provided.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 16. gaussian.com [gaussian.com]
A Spectroscopic Showdown: Unmasking the Structural Differences Between Boc-4-oxo-Pro-OH and its Reduced Analogue Boc-cis-4-hydroxy-Pro-OH
In the realm of peptide synthesis and drug discovery, the precise architecture of molecular building blocks is paramount. This guide provides a detailed spectroscopic comparison of two closely related proline derivatives: N-tert-butoxycarbonyl-4-oxo-L-proline (Boc-4-oxo-Pro-OH) and its reduced counterpart, N-tert-butoxycarbonyl-cis-4-hydroxy-L-proline (Boc-cis-4-hydroxy-Pro-OH). Understanding their distinct spectral fingerprints is crucial for researchers to verify their synthesis and purity, and to predict their conformational behavior within larger peptide structures.
Boc-4-oxo-Pro-OH serves as a versatile intermediate, with its ketone functionality offering a reactive handle for a variety of chemical modifications.[1] Its reduction leads to the formation of hydroxyproline derivatives, which are key components in tuning the biological and physicochemical properties of peptides.[2] This comparison focuses on the key differences observed in their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, providing a clear guide for their characterization.
At a Glance: Key Spectroscopic Differences
The primary structural difference between the two compounds—the presence of a ketone in Boc-4-oxo-Pro-OH versus a hydroxyl group in Boc-cis-4-hydroxy-Pro-OH—gives rise to distinct spectroscopic features.
| Spectroscopic Technique | Boc-4-oxo-Pro-OH | Boc-cis-4-hydroxy-Pro-OH | Key Differentiator |
| Infrared (IR) | Strong C=O stretch (ketone) ~1740-1760 cm⁻¹ | Broad O-H stretch ~3200-3600 cm⁻¹; Absence of ketone C=O | Presence of a sharp ketone peak vs. a broad alcohol peak. |
| ¹H NMR | Protons adjacent to the ketone are deshielded. | Presence of a proton on the carbon bearing the hydroxyl group (CH-OH). | The chemical shift and multiplicity of the protons on the pyrrolidine ring, particularly at the 4-position. |
| ¹³C NMR | Presence of a ketone carbonyl carbon signal ~200-210 ppm. | Presence of a carbon signal corresponding to the C-OH group ~60-70 ppm. | The downfield chemical shift of the C4 carbon in the oxo derivative. |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
The most telling difference in the IR spectra of these two compounds is the presence or absence of the characteristic ketone and hydroxyl group absorptions.
| Compound | Key IR Absorptions (cm⁻¹) |
| Boc-4-oxo-Pro-OH | ~3300-2500 (broad, O-H of carboxylic acid), ~1750 (strong, C=O of ketone), ~1700 (strong, C=O of carboxylic acid), ~1645 (strong, C=O of Boc group) |
| Boc-cis-4-hydroxy-Pro-OH | ~3400 (broad, O-H of alcohol), ~3300-2500 (broad, O-H of carboxylic acid), ~1700 (strong, C=O of carboxylic acid), ~1645 (strong, C=O of Boc group) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide a detailed map of the proton and carbon environments within each molecule, highlighting the electronic effects of the ketone versus the hydroxyl group.
¹H NMR Data
| Proton | Boc-4-oxo-Pro-OH (Predicted) | Boc-cis-4-hydroxy-Pro-OH |
| Boc (9H) | ~1.4 ppm (s) | ~1.4 ppm (s) |
| Pro-H2 (1H) | ~4.5 ppm (m) | ~4.3 ppm (m) |
| Pro-H3 (2H) | ~2.5-2.8 ppm (m) | ~2.0-2.2 ppm (m) |
| Pro-H4 (1H) | - | ~4.4 ppm (m) |
| Pro-H5 (2H) | ~3.8 ppm (m) | ~3.5 ppm (m) |
| OH (1H) | - | Broad singlet |
| COOH (1H) | Broad singlet | Broad singlet |
¹³C NMR Data
| Carbon | Boc-4-oxo-Pro-OH (Predicted) | Boc-cis-4-hydroxy-Pro-OH |
| Boc (C(CH₃)₃) | ~28.0 ppm | ~28.1 ppm |
| Boc (C(CH₃)₃) | ~81.0 ppm | ~80.5 ppm |
| Boc (C=O) | ~154.0 ppm | ~154.5 ppm |
| Pro-C2 | ~58.0 ppm | ~58.5 ppm |
| Pro-C3 | ~37.0 ppm | ~38.0 ppm |
| Pro-C4 | ~205.0 ppm | ~68.0 ppm |
| Pro-C5 | ~48.0 ppm | ~55.0 ppm |
| COOH | ~175.0 ppm | ~175.5 ppm |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of Boc-4-oxo-Pro-OH
The synthesis of Boc-4-oxo-Pro-OH is typically achieved through a two-step process starting from 4-hydroxy-L-proline.[1]
-
Protection of the Amine: 4-hydroxy-L-proline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent like a mixture of water and dioxane. This step selectively protects the secondary amine with the Boc group.
-
Oxidation of the Alcohol: The resulting Boc-4-hydroxy-Pro-OH is then oxidized to the ketone. Common oxidizing agents for this transformation include Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or a Swern oxidation protocol (oxalyl chloride, DMSO, and a hindered base). The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Synthesis of Boc-cis-4-hydroxy-Pro-OH
Boc-cis-4-hydroxy-Pro-OH can be synthesized by the reduction of Boc-4-oxo-Pro-OH.[3]
-
Reduction of the Ketone: Boc-4-oxo-Pro-OH is dissolved in a protic solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The cis isomer is often the major product of this reduction.
Spectroscopic Analysis
-
IR Spectroscopy: Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Synthetic Relationship and Workflow
The following diagram illustrates the synthetic pathway from a common precursor to Boc-4-oxo-Pro-OH and its subsequent reduction to Boc-cis-4-hydroxy-Pro-OH. This highlights the role of Boc-4-oxo-Pro-OH as a key intermediate for accessing a variety of 4-substituted proline derivatives.[4]
Caption: Synthetic workflow from 4-Hydroxy-L-proline to the target compounds.
References
- 1. N-Boc-4-oxo-L-proline | 84348-37-8 | Benchchem [benchchem.com]
- 2. N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 [sigmaaldrich.com]
- 3. N-Boc-cis-4-Hydroxy-L-proline synthesis - chemicalbook [chemicalbook.com]
- 4. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Assay Validation for Enzyme Inhibitors Derived from Proline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. Proline and its derivatives, such as Boc-4-oxo-Pro-OH, offer a rigid scaffold that is amenable to diverse chemical modifications, making them attractive starting points for the synthesis of potent and selective enzyme inhibitors. This guide provides a comparative overview of the in vitro validation of enzyme inhibitors synthesized from proline-based scaffolds, with a focus on arginase and dipeptidyl peptidase IV (DPP-4), for which derivatives of Boc-4-oxo-Pro-OH are promising candidates. We also present a comparison with other proline analog inhibitors targeting different enzymes to provide a broader context of their therapeutic potential.
Performance Comparison of Proline-Based Enzyme Inhibitors
The following tables summarize the in vitro efficacy of various enzyme inhibitors, including those with proline-like scaffolds and commercially available alternatives. This data is essential for comparing the potency of newly synthesized compounds.
Table 1: Comparison of Arginase Inhibitors
| Inhibitor | Target Enzyme | IC50 / Ki | Comments |
| Pyrrolidine-based Analogues (derived from Boc-pyrrolidine epoxide) | Arginase I & II | Varies with substitution | Synthesis from a Boc-protected pyrrolidine epoxide provides a versatile route to potent inhibitors. The pyrrolidine scaffold is analogous to what can be derived from Boc-4-oxo-Pro-OH.[1] |
| ABH (2(S)-amino-6-boronohexanoic acid) | Arginase I & II | Ki = 8.5 nM (hARG-II) | A well-characterized, potent arginase inhibitor.[2] |
| nor-NOHA | Arginase I & II | IC50 ≈ 0.5 µM | A widely used reference compound for arginase inhibition. |
| NED-3238 | Arginase I & II | IC50 = 1.3 nM (hARG-I), 8.1 nM (hARG-II) | A highly potent third-generation inhibitor with a substituted pyrrolidine core.[3] |
Table 2: Comparison of Dipeptidyl Peptidase IV (DPP-4) Inhibitors
| Inhibitor | Target Enzyme | IC50 | Comments |
| Saxagliptin | DPP-4 | Potent inhibitor | Synthesized using N-Boc-3-hydroxyadamantylglycine, highlighting the utility of protected amino acid scaffolds.[][5][6][7] |
| Sitagliptin | DPP-4 | 18 nM | A widely prescribed DPP-4 inhibitor.[8] |
| Vildagliptin | DPP-4 | Potent inhibitor | Another commercially successful DPP-4 inhibitor. |
| 2-benzylpyrrolidine derivative | DPP-4 | 0.3 ± 0.03 µM | Demonstrates the effectiveness of the pyrrolidine scaffold in DPP-4 inhibition.[8] |
Table 3: Comparison of Other Proline Analog Enzyme Inhibitors
| Inhibitor | Target Enzyme | Ki / IC50 | Comments |
| N-formyl l-proline (NFLP) | PYCR1 | Ki = 100 µM | A competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1.[9][10] |
| L-tetrahydro-2-furoic acid (THFA) | PYCR1 | Ki = 2 mM | A weaker proline analog inhibitor of PYCR1.[9] |
| S-(-)-tetrahydro-2-furoic acid | PRODH | Ki ≈ 0.2–1.0 mM | A well-characterized reversible inhibitor of Proline Dehydrogenase.[11] |
| Cyclobutane-1,1-dicarboxylic acid | PRODH | Ki = 1.4-6 mM | A competitive inhibitor of PRODH.[12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable validation of enzyme inhibitors. Below are representative protocols for key in vitro assays.
Protocol 1: Arginase Inhibition Assay
Objective: To determine the IC50 value of a test compound against arginase I or II.
Materials:
-
Human recombinant arginase I or II
-
L-arginine (substrate)
-
Urea standard
-
Reagent A: α-isonitrosopropiophenone in ethanol
-
Reagent B: Diacetyl monoxime
-
Acidic solution (e.g., H₂SO₄/H₃PO₄ mixture)
-
Test compound (inhibitor)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, arginase enzyme, and varying concentrations of the test compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding L-arginine to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution.
-
Add Reagent A and Reagent B to each well to react with the urea produced.
-
Heat the plate at 100°C for 45 minutes to allow for color development.
-
After cooling to room temperature, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
Objective: To determine the IC50 value of a test compound against DPP-4.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-p-nitroanilide (or a fluorescent substrate like Gly-Pro-AMC)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (inhibitor)
-
96-well microplate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the assay buffer and varying concentrations of the test compound. Include a control with no inhibitor.
-
Add the DPP-4 enzyme to each well and pre-incubate with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (Gly-Pro-p-nitroanilide or Gly-Pro-AMC).
-
Monitor the change in absorbance (at 405 nm for p-nitroanilide) or fluorescence (Excitation/Emission wavelengths for AMC) over time using a microplate reader in kinetic mode.
-
Determine the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Protocol 3: PYCR1 Inhibition Assay
Objective: To determine the inhibition constant (Ki) of a proline analog against PYCR1.
Materials:
-
Human recombinant PYCR1
-
Δ1-pyrroline-5-carboxylate (P5C) (substrate)
-
NADH (cofactor)
-
Tris buffer (pH 7.5) with EDTA
-
Test compound (inhibitor)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a UV-transparent 96-well plate, set up reactions containing Tris buffer, a fixed concentration of NADH (e.g., 175 µM), varying concentrations of the substrate P5C, and different fixed concentrations of the inhibitor.
-
Initiate the reaction by adding the PYCR1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Fit the data globally to a competitive inhibition model to determine the Ki value.[9]
Visualizing Experimental Workflows and Pathways
Understanding the logic of experimental design and the underlying biological pathways is facilitated by clear visualizations.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Inhibition of the arginase-catalyzed reaction.
Caption: Mechanism of DPP-4 inhibition to prolong GLP-1 activity.
References
- 1. Arginase inhibitors | Genesis Drug Discovery & Development [gd3services.com]
- 2. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Boc vs. Fmoc Protection for Proline in Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of N-α-protecting group for amino acids is a critical decision that dictates the overall synthetic strategy. This is particularly true for proline, a unique secondary amino acid that presents distinct challenges and advantages in peptide synthesis. The two most dominant strategies, employing either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, offer different approaches to peptide chain elongation. This guide provides an objective, data-driven comparison of Boc- and Fmoc-protected proline in SPPS, with a focus on performance metrics, side reactions, and detailed experimental protocols to inform the selection of the optimal strategy for your specific research needs.
Core Chemical Differences: A Tale of Two Protection Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group, which in turn dictates the entire synthetic methodology, including resin choice, side-chain protection, and cleavage conditions.
The Boc group is acid-labile and is typically removed using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, usually piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This "orthogonality" in deprotection schemes is a key feature that distinguishes the two strategies.
The Boc strategy is often considered more robust, particularly for the synthesis of long and challenging sequences that are prone to aggregation. The repetitive acid treatments for deprotection can help to disrupt the formation of secondary structures on the resin.[1] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive amino acids or post-translational modifications.[1]
Performance Comparison: A Quantitative Look
| Performance Metric | Boc-Proline Strategy | Fmoc-Proline Strategy | Key Considerations |
| Typical Coupling Efficiency | >99% | >99% | Proline's secondary amine nature can sometimes lead to slower coupling kinetics, potentially requiring double coupling or optimized reagents in both strategies.[1][2] |
| Crude Peptide Purity | Potentially higher for aggregation-prone sequences (approx. 40-70%)[2] | Generally high for routine synthesis (approx. 70-95%)[1] | Boc deprotection in acid can disrupt aggregates, leading to higher purity for difficult sequences. Fmoc-SPPS can be more prone to aggregation in such cases.[1] |
| Overall Yield | ~20-50%[1] | ~30-60%[1] | Yield is highly dependent on the length and sequence of the peptide, as well as the efficiency of each coupling and the final cleavage. |
| Major Proline-Related Side Reaction | Less prone to diketopiperazine formation. | Significant potential for diketopiperazine (DKP) formation, especially when Pro is at or near the C-terminus.[3][4][5][6][7][8] | The basic conditions of Fmoc deprotection facilitate the intramolecular cyclization that leads to DKP formation.[3] |
| Racemization Risk | Proline is generally less susceptible to racemization. However, the choice of coupling reagents can influence stereochemical integrity.[1] | Proline is generally less susceptible to racemization. | The use of additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization in both strategies.[1] |
Key Side Reaction: Diketopiperazine (DKP) Formation
A significant challenge, particularly in Fmoc-SPPS, is the formation of diketopiperazine (DKP). This side reaction occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. Peptides with proline at the C-terminus or the penultimate position are especially prone to this side reaction. The basic conditions used for Fmoc deprotection facilitate this intramolecular cyclization.
In contrast, the Boc strategy, with its acidic deprotection step, results in a protonated N-terminal amine. This protonated amine is less nucleophilic and therefore less likely to initiate DKP formation, making Boc-SPPS a more favorable choice when synthesizing peptides with C-terminal proline or X-Pro sequences where X is another amino acid.[3]
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of proline.
Boc-SPPS Protocol for a Proline-Containing Peptide
This protocol outlines a single cycle of Boc-proline incorporation on a Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[1]
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of Boc-Proline:
-
Dissolve Boc-Pro-OH (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[1]
-
Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
-
Add the activated Boc-Pro-OH solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative test suitable for secondary amines (e.g., Isatin or Chloranil test).[2]
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the full peptide sequence is assembled, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.[2]
Fmoc-SPPS Protocol for a Proline-Containing Peptide
This protocol outlines a single cycle of Fmoc-proline incorporation on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the cleaved Fmoc-adduct.
-
-
Coupling of Fmoc-Proline:
-
Dissolve Fmoc-Pro-OH (2-4 equivalents) and a coupling agent such as HCTU or HATU (2-4 equivalents) in DMF.
-
Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.
-
Add the activated Fmoc-Pro-OH solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a qualitative ninhydrin test (note: proline gives a characteristic reddish-brown color).
-
-
Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the full peptide sequence is assembled, treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental workflows and the logical considerations when choosing between Boc and Fmoc protection for proline, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing 4-Oxoproline
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-standard amino acids like 4-oxoproline (Oxo) into peptides is a key strategy in medicinal chemistry to enhance structural stability, modulate biological activity, and improve pharmacokinetic properties. The ketone group at the Cγ position of the proline ring introduces unique stereoelectronic effects that significantly influence the peptide's backbone conformation. Understanding these conformational changes is paramount for rational drug design. This guide provides a comparative analysis of Circular Dichroism (CD) spectroscopy and other key analytical techniques for elucidating the structure of 4-oxoproline-containing peptides.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
Circular Dichroism (CD) spectroscopy is a widely used technique that measures the differential absorption of left- and right-handed circularly polarized light.[1][2] For peptides, the far-UV region (190-260 nm) is particularly informative, as the CD signal is sensitive to the peptide backbone arrangement, providing a global signature of its secondary structure elements like α-helices, β-sheets, and random coils.[1][2]
Performance and Applications
CD is an excellent tool for rapidly assessing whether the introduction of 4-oxoproline has induced a significant conformational change compared to a native proline-containing peptide. Studies on a model tetrapeptide, Ac-TYP(4-oxo)N-NH₂, revealed a CD spectrum substantially different from the equivalent peptide containing proline, indicating a distinct conformational preference induced by the 4-oxo modification. This highlights CD's utility in screening for conformational shifts.
The technique is highly sensitive to changes in the environment, allowing for the study of conformational stability under varying conditions such as temperature, pH, and solvent polarity.[3]
Limitations
While powerful for detecting global secondary structure, CD spectroscopy provides low-resolution information and does not yield atomic-level detail on its own.[3] The deconvolution of a CD spectrum into quantitative percentages of secondary structures can be challenging for short or unconventional peptides and relies on reference databases that may not be representative of 4-oxoproline's unique conformational space.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation : Dissolve the purified peptide (≥95% purity) in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.0).[4] The peptide concentration typically ranges from 0.1 to 1 mg/mL. An accurate determination of the peptide concentration is critical for calculating molar ellipticity.
-
Blank Measurement : Record a baseline spectrum of the buffer using the same quartz cuvette (typically 1 mm path length) and instrumental settings as for the sample.
-
Sample Measurement : Acquire the CD spectrum of the peptide solution over a wavelength range of 190–260 nm. Key parameters to set include scanning speed (e.g., 50 nm/min), bandwidth (e.g., 1 nm), and data pitch (e.g., 0.5 nm). Multiple scans (e.g., 3-5) are typically averaged to improve the signal-to-noise ratio.
-
Data Processing : Subtract the buffer baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l) Where n is the number of amino acid residues, c is the molar concentration of the peptide, and l is the path length of the cuvette in cm.
-
Secondary Structure Estimation : Use deconvolution algorithms (e.g., CONTIN, SELCON3, CDSSTR) available through software packages or online servers to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[5][6]
Caption: Experimental workflow for peptide conformational analysis using Circular Dichroism.
Alternative and Complementary Techniques
To achieve a high-resolution understanding of a 4-oxoproline peptide's conformation, CD data should be complemented with other structural biology techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the three-dimensional structure of peptides in solution at atomic resolution.[7] It provides information on through-bond and through-space atomic interactions, allowing for the precise determination of dihedral angles, inter-proton distances, and the identification of cis/trans isomers of the prolyl-peptide bond.
For proline and its analogs, NMR is particularly crucial. Specific 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY/ROESY) can distinguish between the cis and trans conformations of the Xaa-Oxo peptide bond, a critical conformational equilibrium influenced by the 4-oxo substitution. The analysis of coupling constants provides detailed information on the pucker of the five-membered ring (Cγ-endo vs. Cγ-exo), which is directly linked to the overall peptide backbone conformation.[8][9]
X-ray Crystallography
X-ray crystallography provides the most precise and detailed atomic-resolution structure of a molecule in its solid, crystalline state.[9] A crystal structure can unambiguously determine bond lengths, bond angles, and the precise conformation of the 4-oxoproline ring and the surrounding peptide backbone. This high-resolution data is invaluable for understanding specific intramolecular interactions, such as hydrogen bonds, and for providing a definitive structural model that can be used to calibrate computational models. While obtaining suitable crystals of peptides can be a significant challenge, a successful crystal structure serves as the gold standard for conformational analysis.
Computational Modeling
Computational methods, such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, serve as a bridge between experimental techniques.[10][11] These methods can explore the conformational landscape of a peptide, predict the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo puckers, cis/trans isomers), and help interpret experimental data from CD and NMR. Computational models are most powerful when they are validated and restrained by experimental data.
Caption: Relationship between key techniques for peptide conformational analysis.
Data Comparison: 4-Substituted Proline Analogs
Table 1: Comparison of Conformational Parameters by Technique for 4-Substituted Proline Peptides
| Parameter | Circular Dichroism (CD) | NMR Spectroscopy | X-ray Crystallography |
| Information Type | Global Secondary Structure | Atomic-level solution structure, dynamics | Atomic-level solid-state structure |
| Resolution | Low (ensemble average) | High (atomic) | Very High (atomic) |
| Sample State | Solution | Solution | Crystalline Solid |
| Key Output | Molar ellipticity spectrum, % secondary structure | NOE distances, J-coupling constants, dihedral angles (φ, ψ, ω), cis/trans ratio | Atomic coordinates, bond lengths, bond angles, ring pucker |
Table 2: Quantitative Data for Peptides Containing 4-Fluoroproline (Flp) Analogs
The following data is derived from studies on peptides incorporating (2S, 4R)-4-fluoroproline (Flp), which favors a Cγ-exo pucker, and (2S, 4S)-4-fluoroproline (flp), which favors a Cγ-endo pucker.[9]
| Technique | Peptide Context | Observed Parameter | Value | Implied Conformation |
| NMR Spectroscopy | Ac-(4R)-Flp -OMe in D₂O | K (trans/cis) | 4.8 | Strong preference for trans peptide bond |
| Ac-(4S)-flp -OMe in D₂O | K (trans/cis) | 0.4 | Strong preference for cis peptide bond | |
| X-ray Crystallography | (4R)-Flp in Ubiquitin | Pyrrolidine Ring Pucker | Cγ-exo | Up-pucker, consistent with stereoelectronic preference |
| Main Chain Dihedral (ψ) | ~140° | Polyproline II (PPII) like | ||
| (4S)-flp in EGFP | Pyrrolidine Ring Pucker | Cγ-endo | Down-pucker, consistent with stereoelectronic preference | |
| Main Chain Dihedral (ψ) | ~170° | More extended than typical PPII |
Conclusion: An Integrated Approach
The conformational analysis of peptides containing 4-oxoproline requires a multi-faceted approach.
-
Circular Dichroism serves as an indispensable initial tool for rapidly assessing the overall secondary structure and its stability. It is ideal for comparative studies and for screening the effects of sequence modifications.
-
NMR Spectroscopy is essential for a detailed understanding of the peptide's structure and dynamics in a physiologically relevant solution state, providing crucial information on the 4-oxoproline ring pucker and the critical cis/trans isomerization of the adjacent peptide bond.
-
X-ray Crystallography , when feasible, offers the definitive, high-resolution static picture of the peptide's conformation, serving as a benchmark for all other methods.
-
Computational Modeling integrates the data from all techniques, allowing for a deeper exploration of the conformational energy landscape and providing predictive power for designing new analogs.
By combining the global overview from CD with the atomic-level detail from NMR and crystallography, researchers can build a comprehensive and accurate model of how 4-oxoproline influences peptide conformation, thereby accelerating the development of novel peptide-based therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs [mtoz-biolabs.com]
- 6. dichroweb.cryst.bbk.ac.uk [dichroweb.cryst.bbk.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational study of the conformational domains of peptide T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reducing Agents for the Stereoselective Reduction of Boc-4-oxo-Pro-OH
This guide provides a comparative study on the performance of various reducing agents for the stereoselective reduction of the 4-keto group in N-Boc-4-oxo-L-proline (Boc-4-oxo-Pro-OH). The reduction of this key intermediate is a critical step in the synthesis of various biologically active compounds and proline analogs, where the stereochemistry at the C4 position significantly influences molecular conformation and biological activity. The primary products of this reduction are the cis-(2S,4S) and trans-(2S,4R) diastereomers of N-Boc-4-hydroxy-L-proline. This document presents quantitative data, detailed experimental protocols, and a workflow diagram to aid researchers in selecting the optimal conditions for their synthetic goals.
The choice of reducing agent is paramount as it directly controls the diastereoselectivity of the reaction. Hydride reagents approach the carbonyl group from the sterically less hindered face, and the outcome is influenced by the steric bulk of the reducing agent itself and the substituents on the proline ring. Generally, attack from the exo face (opposite to the C2 carboxylate) leads to the cis alcohol, while attack from the endo face yields the trans alcohol.
Quantitative Data Summary
The following table summarizes the performance of common reducing agents in the reduction of Boc-4-oxo-Pro-OH, highlighting yield and diastereoselectivity.
| Reducing Agent | Solvent System | Temperature (°C) | Time (h) | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to RT | 1 - 2 | 85 - 95 | ~90:10 | [1] |
| Lithium Borohydride (LiBH₄) | THF | 0 to RT | 2 - 4 | ~90 | ~95:5 | |
| L-Selectride® | THF | -78 | 2 - 3 | 92 - 98 | >99:1 | |
| Catalytic Hydrogenation | Methanol (MeOH) | RT | 12 - 24 | >95 | ~15:85 |
Experimental Workflow
The general workflow for the reduction of Boc-4-oxo-Pro-OH is depicted below. The process involves the dissolution of the starting material, cooling, addition of the selected reducing agent, reaction quenching, and finally, work-up and purification to isolate the diastereomeric products.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Researchers should adapt these protocols based on their specific laboratory conditions and scale.
1. Reduction using Sodium Borohydride (Favors cis isomer)
-
Materials: Boc-4-oxo-Pro-OH, Methanol (MeOH), Sodium Borohydride (NaBH₄), 1 M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve Boc-4-oxo-Pro-OH (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Re-cool the mixture to 0 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~3-4.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to separate the diastereomers.
-
2. Reduction using L-Selectride® (Highly selective for cis isomer)
-
Materials: Boc-4-oxo-Pro-OH, Anhydrous Tetrahydrofuran (THF), L-Selectride® (1.0 M in THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Add a solution of Boc-4-oxo-Pro-OH (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) to a flame-dried, nitrogen-purged round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then add water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product is typically obtained with very high cis selectivity, and purification may be straightforward.
-
3. Catalytic Hydrogenation (Favors trans isomer)
-
Materials: Boc-4-oxo-Pro-OH, Methanol (MeOH), Palladium on Carbon (10% Pd/C).
-
Procedure:
-
To a solution of Boc-4-oxo-Pro-OH (1.0 eq) in methanol (approx. 0.2 M) in a hydrogenation flask, add 10% Pd/C (10% w/w).
-
Seal the flask and purge with hydrogen gas (or use a balloon filled with H₂).
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is enriched in the trans isomer.
-
Purify via column chromatography to isolate the desired diastereomer.
-
Comparative Discussion
-
Sodium Borohydride (NaBH₄) is a cost-effective and operationally simple reducing agent that provides good yields and moderate selectivity for the cis-4-hydroxyproline derivative.[1] The hydride attacks from the less hindered exo face, leading to the thermodynamically favored product. It is an excellent choice for general-purpose synthesis where high diastereoselectivity is not the primary concern.
-
L-Selectride® , a sterically hindered borohydride, offers outstanding diastereoselectivity, yielding almost exclusively the cis isomer. Its large size enhances the preference for attack from the less hindered face of the proline ring. While more expensive and requiring anhydrous, low-temperature conditions, it is the reagent of choice when the synthesis demands the pure cis diastereomer.
-
Catalytic Hydrogenation provides a pathway to the trans isomer, which is often the less accessible product via hydride reduction. The stereochemical outcome is dictated by the absorption of the molecule onto the catalyst surface. This method is highly efficient and clean, with the primary drawback being the requirement for specialized hydrogenation equipment and the handling of a flammable catalyst.
The selection of a reducing agent for Boc-4-oxo-Pro-OH should be guided by the desired stereochemical outcome and the practical constraints of the synthesis. For high cis selectivity, L-Selectride® is unparalleled. For a cost-effective synthesis of a cis-enriched mixture, sodium borohydride is suitable. To obtain the trans diastereomer, catalytic hydrogenation is the most effective method. The protocols and data presented herein serve as a valuable resource for researchers to make informed decisions in the synthesis of 4-hydroxyproline derivatives.
References
Safety Operating Guide
Safe Disposal of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and compliance with environmental regulations.
Immediate Safety Considerations and Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Due to these potential health effects, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this chemical, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Data Summary
| Hazard Classification | GHS Hazard Statement | Source |
| Acute toxicity, oral | H302: Harmful if swallowed | [1] |
| Skin corrosion/irritation | H315: Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure (Respiratory system) | H335: May cause respiratory irritation | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.[4][5][6]
-
The container should be made of a material compatible with the chemical. A glass bottle with a secure cap is a suitable option.[2][4]
-
Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents or bases, to prevent unforeseen chemical reactions.[5][7] Keep solid and liquid waste forms separate.[2]
Step 2: Container Labeling
-
Clearly label the waste container with the words "Hazardous Waste ".[2][5][6]
-
The label must include the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[5]
-
Indicate the date when the waste was first added to the container.[2][5]
-
Include any relevant hazard symbols (e.g., irritant, harmful).
Step 3: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[6][7]
-
The storage area should be well-ventilated, cool, and away from sources of heat or ignition.[2][4]
-
Ensure the storage area is inaccessible to unauthorized personnel.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8]
-
Provide the disposal contractor with all available information about the waste, including its chemical name and known hazards.
Step 5: Spill Management
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6]
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[2][6]
-
For larger spills, evacuate the area immediately and contact your institution's EHS department for assistance.[2]
Experimental Workflow and Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 1-(Tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, ensuring laboratory personnel can work safely and effectively. The following procedures are based on available safety data for the compound and structurally similar chemicals.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. Required at all times when handling the chemical to protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for integrity before each use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities, generating dust, or when adequate ventilation is not available. Use a respirator with an appropriate particulate filter. |
II. Health Hazard Information
Based on GHS classifications for this compound and similar compounds, the primary health hazards include:
-
Acute Oral Toxicity : Harmful if swallowed[1].
-
Serious Eye Irritation : Causes serious eye irritation[1][2].
-
Skin Irritation : May cause skin irritation[2].
-
Respiratory Irritation : May cause respiratory irritation[2][3].
III. First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and shoes. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
IV. Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate tools to handle the solid material.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[2].
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[2][4].
V. Spills and Disposal
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section I.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For large spills, contain the spill and follow your institution's hazardous material spill response protocol.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not dispose of down the drain or in regular trash.
-
Contact a licensed professional waste disposal service to dispose of this material.
VI. Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
